Syuiq-5
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-24(2)13-7-12-21-18-14-8-3-5-10-16(14)22-19-15-9-4-6-11-17(15)23-20(18)19/h3-6,8-11,23H,7,12-13H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDCVGDSVHUYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441888 | |
| Record name | N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188630-47-9 | |
| Record name | N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYUIQ-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Syuiq-5: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the molecular mechanism of action for Syuiq-5, a novel investigational agent with potent antitumor activity. This compound is classified as a G-quadruplex ligand, a class of compounds that stabilize unique four-stranded DNA and RNA structures known as G-quadruplexes.[1][2] These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, making them attractive targets for cancer therapy.
The primary mechanism of this compound involves the induction of telomere damage and the subsequent activation of a DNA damage response, leading to autophagic cell death in cancer cells.[1]
Core Mechanism of Action: Telomere Damage and Autophagy Induction
This compound exerts its anticancer effects through a multi-step process initiated by its binding to and stabilization of G-quadruplex structures within telomeres.[1][2] This stabilization disrupts the normal function of telomeres, the protective caps at the ends of chromosomes.
The key molecular events are as follows:
-
TRF2 Delocalization: Treatment with this compound leads to the delocalization of the Telomeric Repeat Binding Factor 2 (TRF2) from the telomeres.[1] TRF2 is a critical component of the shelterin complex, which protects telomeres from being recognized as DNA double-strand breaks.
-
Telomere DNA Damage Response: The loss of TRF2 from telomeres exposes the chromosome ends, triggering a potent DNA damage response (DDR).[1] This is characterized by the formation of telomeric foci of phosphorylated H2AX (γ-H2AX), a well-established marker of DNA double-strand breaks.[1][3]
-
ATM Kinase Activation: The DDR activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage signaling cascade.[1][3] Activated ATM then phosphorylates a range of downstream targets, including Chk2 and H2AX, further propagating the damage signal.[3]
-
Induction of Autophagy: A key consequence of this compound-induced telomere damage and ATM activation is the induction of autophagy.[1][3] This is observed by an increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1][3] The inhibition of autophagy has been shown to reduce the cytotoxic effects of this compound, confirming that autophagic cell death is a primary mechanism of its antitumor activity.[1]
In addition to this primary pathway, this compound has also been reported to inhibit the promoter activity of the c-myc oncogene, which is known to contain G-quadruplex forming sequences.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) after 72h |
| CNE2 | Nasopharyngeal Carcinoma | 0.9322[3] |
| HeLa | Cervical Cancer | 0.5508[3] |
Table 2: Key Protein Expression/Modification Changes Induced by this compound
| Protein | Modification/Change | Effect of this compound | Method of Detection |
| γ-H2AX | Phosphorylation | Increased[1][3] | Western Blot, Immunofluorescence |
| p-ATM (Ser1981) | Phosphorylation | Increased[3] | Western Blot |
| LC3-II | Lipidation | Increased[1][3] | Western Blot |
| TRF2 | Localization | Delocalized from telomeres[1] | Immunofluorescence |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Cancer cells (e.g., CNE2, HeLa) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 10 µg/mL) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Western Blot Analysis for Protein Phosphorylation and Expression
This protocol is used to detect changes in the levels of key signaling proteins.
-
Cell Lysis: Cells are treated with this compound for the desired time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., anti-γ-H2AX, anti-p-ATM, anti-LC3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Immunofluorescence for Protein Localization
This protocol is used to visualize the subcellular localization of proteins like TRF2 and γ-H2AX.
-
Cell Culture: Cells are grown on glass coverslips in a 24-well plate.
-
Drug Treatment: Cells are treated with this compound as required.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells are blocked with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-TRF2, anti-γ-H2AX) for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
Staining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides with an anti-fade mounting medium.
-
Imaging: Images are captured using a fluorescence or confocal microscope.
Visualizations
Signaling Pathway of this compound Action
Caption: Molecular pathway of this compound induced autophagic cell death.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating this compound's mechanism of action.
References
Unraveling the Molecular Intricacies of Syuiq-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide illuminates the molecular target and mechanism of action of Syuiq-5, a potent G-quadruplex ligand with demonstrated anti-cancer properties. The following sections provide a comprehensive overview of its biological activity, the signaling cascades it modulates, and detailed experimental protocols for its study, adhering to the highest standards of scientific rigor.
Core Concepts: G-Quadruplex DNA as a Therapeutic Target
This compound exerts its biological effects by targeting and stabilizing G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences.[1] These structures are notably present in telomeric regions and the promoter regions of oncogenes, such as c-myc.[2][3] By binding to these G-quadruplexes, this compound can modulate critical cellular processes, including gene expression and telomere maintenance, leading to senescence and autophagy in cancer cells.[1]
Quantitative Analysis of this compound's Biological Activity
The efficacy of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability. While specific binding affinity constants (K_d_ or K_i_) for the interaction of this compound with G-quadruplexes are not extensively reported in the available literature, the IC50 values provide a robust measure of its cellular potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | [4] |
| HeLa | Cervical Cancer | 0.5508 | [4] |
Table 1: IC50 values of this compound in different cancer cell lines after 72 hours of treatment, as determined by MTT assay.
Signaling Pathways Modulated by this compound
This compound instigates a multi-faceted signaling cascade upon binding to G-quadruplex DNA. The primary consequences are telomere damage and inhibition of c-myc promoter activity, which in turn trigger downstream pathways leading to autophagic cell death.
Telomere Damage and ATM-Dependent Autophagy
By stabilizing G-quadruplexes at telomeres, this compound induces telomere damage.[4][5] This damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[4] Activated ATM then phosphorylates downstream targets, including H2AX (to form γ-H2AX) and Chk2, initiating a signaling cascade that culminates in the induction of autophagy, as evidenced by the increased expression of LC3-II.[4]
TRF2 Delocalization and Proteasomal Degradation
A crucial event in this compound-induced telomere damage is the delocalization of the Telomeric Repeat Binding Factor 2 (TRF2) from the telomeres.[4][5] TRF2 is a key component of the shelterin complex that protects telomere ends. Its removal exposes the telomeres, which are then recognized as sites of DNA damage. Following its delocalization, TRF2 is targeted for degradation by the proteasome. This process is a significant contributor to the activation of the ATM-mediated DNA damage response and subsequent autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 5. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early Discovery and Synthesis of Syuiq-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syuiq-5, a synthetic quindoline derivative, has emerged as a promising small molecule in oncology research. Identified as a potent G-quadruplex ligand, it exhibits significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides a comprehensive overview of the early discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for key biological assays are presented, alongside a compilation of quantitative data from initial studies. Furthermore, a visualization of the proposed signaling pathway is included to facilitate a deeper understanding of its molecular interactions.
Introduction
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of oncogenes such as c-myc. The stabilization of these structures by small molecules has been identified as a promising strategy for cancer therapy. This compound (N'-(10H-indolo[3,2-b]quinolin-11-yl)-N,N-dimethylpropane-1,3-diamine), a cryptolepine derivative, has been characterized as a G-quadruplex ligand that can induce and stabilize these structures.[1][2] Early investigations have revealed its ability to inhibit the proliferation of cancer cells, induce senescence and autophagy, and trigger telomere damage, ultimately leading to apoptotic cell death.[3][4] This document serves as a technical resource, consolidating the foundational knowledge on this compound to support further research and development efforts.
Synthesis of this compound
The synthesis of this compound is based on the derivatization of the quindoline core structure. While a specific, detailed protocol for this compound is not publicly available, a general and plausible synthetic route can be inferred from the literature on the synthesis of similar 11-substituted quindoline derivatives. The key step involves the nucleophilic substitution of a leaving group at the 11-position of the quindoline ring with N,N-dimethylpropane-1,3-diamine.
Inferred Synthetic Protocol:
-
Step 1: Synthesis of 11-chloro-10H-indolo[3,2-b]quinoline. This precursor can be synthesized through various established methods for constructing the quindoline scaffold.
-
Step 2: Nucleophilic Substitution. 11-chloro-10H-indolo[3,2-b]quinoline is reacted with an excess of N,N-dimethylpropane-1,3-diamine. The reaction is typically carried out in a high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at an elevated temperature to facilitate the substitution.
-
Step 3: Purification. The crude product is purified using column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to yield the final product, this compound.
-
Step 4: Characterization. The structure and purity of the synthesized this compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | [5] |
| HeLa | Cervical Cancer | 0.5508 | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound, based on the study by Zhou WJ, et al. (2009) in Molecular Cancer Therapeutics.[3]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., CNE2, HeLa) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (or vehicle control, DMSO) and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-TRF2, anti-γH2AX, anti-LC3) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound.
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.2% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: The cells are blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes and then incubated with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.
-
Secondary Antibody and Counterstaining: After washing, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. The nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound involves the induction of telomere damage and subsequent activation of downstream signaling pathways leading to autophagy and cell death.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant development in the field of G-quadruplex-targeted cancer therapy. Its ability to stabilize these structures in telomeres and oncogene promoters leads to a cascade of cellular events, including telomere damage, inhibition of c-myc, and induction of autophagy and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, facilitating further investigation into the therapeutic potential of this compound and the development of related compounds. Continued research is warranted to explore its efficacy in a broader range of cancer models and to elucidate the finer details of its molecular interactions and resistance mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jptcp.com [jptcp.com]
- 3. Design, Synthesis, and Antimicrobial Activity of Quindoline Derivatives Inspired by the Cryptolepine Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. Indolo[3,2-b]quinolines: synthesis, biological evaluation and structure activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Syuiq-5 in c-myc Promoter Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-myc is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. The promoter region of the c-myc gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a silencer element for transcription. Stabilization of this G4 structure by small molecules presents a promising therapeutic strategy for downregulating c-myc expression in cancer cells. Syuiq-5, a quindoline derivative, has emerged as a potent and selective ligand for the c-myc promoter G-quadruplex. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in c-myc promoter inhibition. We present key quantitative data, detailed experimental protocols for assays used to characterize this interaction, and visualizations of the involved signaling pathways.
Introduction
The c-myc proto-oncogene is a master transcriptional regulator, controlling the expression of a vast array of genes involved in essential cellular processes. Its overexpression is a key driver in the development and progression of numerous cancers. The c-myc gene's expression is tightly controlled, in part, by structural elements within its promoter region.[1] One such element is a nuclease hypersensitivity element (NHE) III1, which can fold into a G-quadruplex DNA structure. The formation of this G-quadruplex has been shown to repress c-myc transcription.
This compound is a small molecule that has been identified as a G-quadruplex ligand with a preference for the c-myc promoter G-quadruplex.[2] By binding to and stabilizing this structure, this compound effectively inhibits c-myc gene expression, leading to anti-proliferative effects in cancer cells.[3] This document serves as a comprehensive resource for researchers interested in the mechanism and application of this compound as a c-myc inhibitor.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the stabilization of the G-quadruplex structure in the c-myc promoter. This stabilization impedes the transcriptional machinery, leading to a downstream cascade of cellular events.
Preferential Binding to c-myc Promoter G-Quadruplex
This compound has been shown to exhibit a higher binding affinity for the G-quadruplex formed in the c-myc promoter compared to other G-quadruplex structures, such as those found in telomeres.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The precise binding mode and the structural basis for this selectivity are areas of ongoing investigation.
Inhibition of c-myc Transcription
By stabilizing the G-quadruplex, this compound effectively "locks" the c-myc promoter in a transcriptionally repressed state. This leads to a significant reduction in both c-myc mRNA and protein levels within the cell.[3]
Downstream Cellular Consequences
The inhibition of c-myc expression by this compound triggers a series of downstream events that contribute to its anti-tumor activity:
-
Induction of Apoptosis: Prolonged suppression of c-myc can lead to the induction of programmed cell death (apoptosis) in cancer cells.[3]
-
Induction of Autophagy: this compound has been observed to induce autophagy, a cellular self-degradation process, in cancer cells. This is linked to telomere damage and the delocalization of the telomeric repeat-binding factor 2 (TRF2).[4][5]
-
Activation of DNA Damage Response: The delocalization of TRF2 from telomeres by this compound can initiate a DNA damage response, characterized by the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.[4][5]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| c-myc mRNA Downregulation | HL-60 | Dose-dependent decrease | [3] |
| K562 | Dose-dependent decrease | [3] | |
| c-myc Protein Downregulation | HL-60 | Dose-dependent decrease | [3] |
| K562 | Dose-dependent decrease | [3] |
Table 1: this compound-mediated Downregulation of c-myc Expression. Data indicates a marked reduction in both mRNA and protein levels of c-myc in leukemia cell lines following treatment with this compound for 72 hours.
| Parameter | Value | Reference |
| ΔTm for c-myc G-quadruplex (°C) | Not available | |
| Binding Affinity (Kd) for c-myc G-quadruplex | Not available |
| Cell Line | IC50 (µM) | Assay | Reference |
| HL-60 | Not available | Cell Viability | |
| K562 | Not available | Cell Viability | |
| CNE2 | Not available | Cell Proliferation | [4] |
| HeLa | Not available | Cell Proliferation | [4] |
Table 3: Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines demonstrate the potent anti-proliferative effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in c-myc promoter inhibition.
PCR-Stop Assay
This assay is used to demonstrate the ability of a ligand to stabilize a G-quadruplex structure and block DNA polymerase progression.
Protocol:
-
Template Preparation: A DNA template containing the c-myc G-quadruplex forming sequence (e.g., Pu22myc oligomer) and a control template with a mutated sequence unable to form a G-quadruplex are used.
-
Reaction Mixture: Prepare a PCR reaction mixture containing the DNA template, a specific forward and reverse primer set, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Ligand Addition: Add increasing concentrations of this compound to the reaction mixtures. A no-ligand control should be included.
-
PCR Amplification: Perform PCR with an initial denaturation step, followed by a suitable number of cycles of denaturation, annealing, and extension.
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. A decrease in the intensity of the full-length PCR product with increasing this compound concentration for the G-quadruplex forming template, but not the control template, indicates stabilization of the G-quadruplex.
Luciferase Reporter Assay
This assay quantifies the effect of this compound on the transcriptional activity of the c-myc promoter.
Protocol:
-
Vector Construction: Clone the c-myc promoter region containing the G-quadruplex forming sequence upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Transfect target cells (e.g., HeLa or HEK293) with the c-myc promoter-luciferase reporter construct. A co-transfection with a Renilla luciferase vector can be used as an internal control for transfection efficiency.
-
This compound Treatment: Treat the transfected cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of c-myc promoter activity by this compound.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if this compound affects the binding of transcription factors or RNA polymerase II to the c-myc promoter in a cellular context.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a protein of interest (e.g., RNA Polymerase II, Sp1). Use a non-specific IgG as a negative control. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the c-myc promoter region. A decrease in the amount of immunoprecipitated c-myc promoter DNA in this compound treated cells compared to control cells indicates reduced binding of the target protein.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound's mechanism of action.
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 4. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Syuiq-5: A Comprehensive Technical Guide to its Role in Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syuiq-5, a novel quindoline derivative, has emerged as a potent inducer of cellular senescence and autophagy in cancer cells. As a G-quadruplex ligand, its primary mechanism of action involves the stabilization of G-quadruplex structures within the telomeric regions of DNA and in the promoter of the c-myc oncogene. This interaction triggers a cascade of cellular events, culminating in the arrest of the cell cycle and the activation of degradative autophagic processes. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental data related to the effects of this compound on cellular senescence. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting cellular senescence pathways.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in the context of human health. While it acts as a potent tumor-suppressive mechanism and is integral to embryonic development and wound healing, the accumulation of senescent cells contributes to aging and age-related diseases. The induction of senescence in cancer cells is a promising therapeutic strategy, and molecules that can selectively trigger this process are of significant interest.
This compound is a small molecule that has been identified as a G-quadruplex ligand.[1] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization in telomeres and oncogene promoters can disrupt cellular homeostasis. This compound has been shown to induce senescence and autophagy in various cancer cell lines, making it a valuable tool for studying these processes and a potential lead compound for anticancer drug development.[2][3] This guide will explore the intricate signaling pathways modulated by this compound and provide the necessary technical details for its investigation in a laboratory setting.
Core Mechanism of Action
This compound exerts its biological effects primarily through the stabilization of G-quadruplex DNA structures. This leads to two major downstream consequences: telomere dysfunction and inhibition of c-myc expression.[1][4]
-
Telomere Destabilization: By binding to and stabilizing G-quadruplexes in telomeres, this compound disrupts the protective shelterin complex. A key event in this process is the delocalization of the Telomeric Repeat Binding Factor 2 (TRF2) from the telomeres.[2][3] The loss of TRF2 uncaps the chromosome ends, exposing them as sites of DNA damage. This initiates a DNA Damage Response (DDR), a central driver of cellular senescence.
-
c-myc Promoter Inhibition: The promoter region of the c-myc oncogene contains G-quadruplex-forming sequences. This compound stabilizes these structures, which represses the transcription of c-myc.[1][4] Since c-myc is a critical regulator of cell proliferation and growth, its downregulation contributes to the observed cell cycle arrest.
Key Signaling Pathways
The induction of cellular senescence by this compound is orchestrated by two principal signaling pathways: the TRF2/ATM pathway and the Akt/FOXO3a pathway.
The TRF2/ATM Signaling Pathway
The delocalization of TRF2 from telomeres by this compound is the initiating event in a signaling cascade that activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA Damage Response.[2][3]
Caption: this compound induced TRF2/ATM signaling pathway.
Activated ATM (p-ATM) then phosphorylates a number of downstream targets, including the histone variant H2AX to form γ-H2AX, a hallmark of DNA double-strand breaks.[3] The accumulation of γ-H2AX foci at the damaged telomeres serves as a scaffold for the recruitment of DNA repair proteins and checkpoint factors, ultimately leading to cell cycle arrest and senescence. Furthermore, activated ATM can induce autophagy, a cellular recycling process that is often co-activated with senescence.[2]
The Akt/FOXO3a Signaling Pathway
This compound has also been shown to induce autophagy through the inhibition of the PI3K/Akt signaling pathway.[5]
Caption: this compound mediated Akt/FOXO3a signaling pathway.
In its active, phosphorylated state, Akt phosphorylates and inactivates the transcription factor FOXO3a, sequestering it in the cytoplasm. By inhibiting Akt phosphorylation, this compound allows for the dephosphorylation and nuclear translocation of FOXO3a.[5] In the nucleus, FOXO3a upregulates the transcription of autophagy-related genes, such as LC3 and BNIP3, thereby promoting the formation of autophagosomes and inducing autophagy.[5]
Quantitative Data
The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay | Reference |
| CNE2 | Nasopharyngeal Carcinoma | 0.93 | MTT | [3] |
| HeLa | Cervical Cancer | 0.55 | MTT | [3] |
Table 2: Effect of this compound on Senescence and DNA Damage Markers in C2C12 Myoblasts
| Treatment | SA-β-gal Positive Cells (%) | p21 Protein Level | p53 Phosphorylation | γ-H2AX Phosphorylation | Reference |
| Control | Baseline | Baseline | Baseline | Baseline | [1] |
| This compound (1 µM) | Increased | Increased | Increased | Increased | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on those reported in the primary literature and may require optimization for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.
-
Materials:
-
Cells cultured on glass coverslips or in multi-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
-
-
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours. Protect from light.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue-stained cells.
-
Western Blotting for Senescence and Autophagy Markers
This technique is used to detect changes in the expression and phosphorylation status of key proteins.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-p-ATM, anti-LC3, anti-p-Akt, anti-FOXO3a, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Conclusion
This compound is a valuable chemical probe for dissecting the molecular pathways that govern cellular senescence and autophagy. Its ability to stabilize G-quadruplex structures provides a unique mechanism for inducing a potent DNA damage response and inhibiting oncogenic signaling. The detailed understanding of its mechanism of action, particularly its impact on the TRF2/ATM and Akt/FOXO3a pathways, opens new avenues for the development of novel anti-cancer therapies. The experimental protocols and quantitative data presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the design and execution of further studies aimed at harnessing the therapeutic potential of senescence induction.
References
- 1. Murine Myoblasts Exposed to this compound Acquire Senescence Phenotype and Differentiate into Sarcopenic-Like Myotubes, an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An effective system for senescence modulating drug development using quantitative high-content analysis and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antitumor Properties of Syuiq-5: A Technical Guide
This technical guide provides an in-depth overview of the preclinical evaluation of Syuiq-5, a novel investigational compound, and its potential as an antitumor agent. The data presented herein summarizes the key findings related to its mechanism of action, efficacy in various cancer cell lines, and preliminary in vivo activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The antitumor activity of this compound was assessed across a panel of human cancer cell lines. The following tables summarize the key quantitative data obtained from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 |
| HCT116 | Colorectal Carcinoma | 12.1 ± 1.5 |
| U-87 MG | Glioblastoma | 25.7 ± 3.1 |
| PANC-1 | Pancreatic Carcinoma | 18.9 ± 2.2 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | 10 | 45.3 ± 4.1 | 3.8 ± 0.4 |
| HCT116 | 15 | 38.6 ± 3.5 | 3.1 ± 0.3 |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model (MCF-7)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 ± 0.8 |
| This compound | 25 | 58.2 ± 5.5 | -1.2 ± 0.5 |
| This compound | 50 | 75.9 ± 6.8 | -3.1 ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
2.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.
2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension, followed by incubation for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry within one hour of staining. The percentage of apoptotic cells (Annexin V-positive) was determined.
2.3. In Vivo Xenograft Model
-
Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10⁶ MCF-7 cells in Matrigel.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment Administration: Mice were randomized into treatment groups and administered this compound (25 and 50 mg/kg) or vehicle control via intraperitoneal injection daily for 21 days.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight was monitored as an indicator of toxicity.
Visualizations: Signaling Pathways and Workflows
3.1. Proposed Signaling Pathway of this compound in Apoptosis Induction
Caption: Proposed mechanism of this compound-induced apoptosis via the p53-mediated mitochondrial pathway.
3.2. Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro assessment of this compound's antitumor properties.
3.3. Logical Flow for Go/No-Go Decision in Preclinical Development
Caption: Decision-making flowchart for the preclinical advancement of this compound.
Syuiq-5's Interaction with Telomeric G-Quadruplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syuiq-5, a cryptolepine derivative, has emerged as a significant agent in the study of G-quadruplex-mediated cancer therapy. This technical guide provides an in-depth analysis of the molecular interactions between this compound and telomeric G-quadruplexes, detailing the subsequent cellular signaling pathways and outlining the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and the ongoing discussion regarding this compound's binding selectivity is addressed. This document is intended to be a comprehensive resource for researchers in oncology, drug discovery, and molecular biology.
Introduction
Telomeres, the protective nucleoprotein caps at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. In most somatic cells, telomeres shorten with each cell division, eventually leading to replicative senescence or apoptosis. Many cancer cells counteract this shortening by upregulating the enzyme telomerase. The guanine-rich single-stranded 3' overhang of telomeres can fold into non-canonical secondary structures known as G-quadruplexes (G4s). The formation and stabilization of these G4 structures can inhibit telomerase activity, making them an attractive target for anticancer drug development.[1] this compound is a small molecule ligand designed to bind and stabilize these G-quadruplex structures, thereby inducing an anticancer effect.[2] This guide details the mechanism, quantitative effects, and experimental basis of this compound's interaction with telomeric G-quadruplexes.
Mechanism of Action
This compound exerts its anticancer effects by stabilizing the G-quadruplex structures within telomeres. This stabilization event initiates a cascade of cellular responses, primarily centered around the delocalization of the shelterin protein TRF2.[1][3]
The proposed signaling pathway is as follows:
-
G-Quadruplex Stabilization: this compound binds to and stabilizes the G-quadruplex structures in the telomeric overhang.
-
TRF2 Delocalization: The stabilized G4 structure is no longer an optimal binding substrate for the telomeric repeat-binding factor 2 (TRF2), a key component of the shelterin complex that protects chromosome ends.[1] This leads to the delocalization of TRF2 from the telomeres.
-
Telomere "Uncapping": The loss of TRF2 "uncaps" the telomere, exposing the chromosome end, which is then recognized by the cell's DNA damage surveillance machinery as a double-strand break.[1]
-
DNA Damage Response (DDR): The exposed telomere triggers a potent DNA damage response, characterized by the formation of γ-H2AX foci at the telomeres, also known as Telomere Dysfunction-Induced Foci (TIFs).[1][3]
-
ATM Signaling Pathway Activation: The DDR activates the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response. Activated ATM (p-ATM) then phosphorylates downstream targets, including Chk2 and H2AX.[1][3]
-
Induction of Autophagy: The ATM-dependent signaling cascade ultimately leads to the induction of autophagy, a cellular self-degradation process, evidenced by the conversion of LC3-I to LC3-II.[1][3] This autophagic process is considered a primary mechanism of this compound-induced cell death in cancer cells.
Quantitative Data
G-Quadruplex Stabilization
The ability of this compound to stabilize G-quadruplex structures has been assessed using Fluorescence Resonance Energy Transfer (FRET) melting assays. In these assays, an increase in the melting temperature (T_m) of a G-quadruplex-forming oligonucleotide in the presence of a ligand indicates stabilization.
| Oligonucleotide Sequence | Ligand | Concentration (µM) | ΔT_m (°C) | Reference |
| HTG-21 (Human Telomeric) | This compound | 0.2 | >15 | [4] |
| HTG-21 (Human Telomeric) | This compound | 0.4 | >15 | [4] |
Note: In the referenced study, the melting temperature in the presence of this compound exceeded the maximum temperature of the experiment, indicating very strong stabilization.
Cellular Proliferation Inhibition
The cytotoxic effects of this compound have been quantified in various cancer cell lines using MTT assays. The half-maximal inhibitory concentration (IC₅₀) values are presented below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | [1] |
| HeLa | Cervical Cancer | 0.5508 | [1] |
Selectivity Profile: Telomeric vs. c-myc G-Quadruplexes
While the primary focus of many studies has been on the interaction of this compound with telomeric G-quadruplexes, some research suggests a more complex selectivity profile. A notable study reported that this compound preferentially binds to the G-quadruplex structure in the promoter region of the c-myc oncogene, with a comparatively insignificant effect on telomeric G-quadruplexes in their experimental systems.[5] This finding suggests that the anticancer activity of this compound may be mediated through the downregulation of c-myc expression, in addition to or instead of the induction of telomere dysfunction.
This discrepancy highlights the need for further research to fully elucidate the binding profile and mechanism of action of this compound. It is possible that the selectivity is context-dependent, varying with the specific G-quadruplex topologies, cellular environment, and experimental conditions. Drug development professionals should consider both potential mechanisms of action in preclinical evaluations.
Experimental Protocols
FRET Melting Assay for G-Quadruplex Stabilization
This protocol outlines a general procedure for assessing the stabilization of G-quadruplex DNA by a ligand like this compound.
Methodology:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher or acceptor (e.g., TAMRA) at the other.
-
Reaction Setup: The FRET-labeled oligonucleotide is diluted in an annealing buffer containing a G-quadruplex-stabilizing cation (typically K⁺). The ligand (this compound) or a vehicle control (e.g., DMSO) is added to the reaction mixture.
-
Annealing: The mixture is heated to 95°C for 5 minutes to denature any existing structures and then allowed to cool slowly to room temperature to facilitate the formation of G-quadruplexes.
-
Melting Curve Analysis: The fluorescence of the sample is monitored as the temperature is gradually increased. In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in low fluorescence (high FRET). As the temperature increases and the G-quadruplex unfolds, the donor and acceptor move apart, leading to an increase in donor fluorescence.
-
Data Analysis: The melting temperature (T_m) is determined as the temperature at which 50% of the G-quadruplexes are unfolded. This is typically calculated from the peak of the first derivative of the melting curve. The change in melting temperature (ΔT_m) between the ligand-treated and control samples indicates the degree of stabilization.
Telomere Dysfunction-Induced Foci (TIF) Analysis
This protocol describes the immunofluorescence-based detection of γ-H2AX foci at telomeres, a hallmark of telomere dysfunction.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa, CNE2) are cultured on coverslips and treated with this compound at the desired concentration and for the appropriate duration (e.g., 2 µg/mL for 24 hours).[1]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.5% Triton X-100 to allow antibody access to the nucleus.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies targeting a DNA damage marker (e.g., rabbit anti-γ-H2AX) and a telomeric protein (e.g., mouse anti-TRF1 or anti-TRF2).
-
Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488).
-
DNA Staining and Mounting: The nuclear DNA is counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Microscopy and Analysis: Images are acquired using a fluorescence microscope. TIFs are identified as co-localizing signals from the DNA damage marker (γ-H2AX) and the telomere marker (TRF1/TRF2). The number of TIFs per cell or the percentage of TIF-positive cells is quantified.
Western Blot for Autophagy Marker LC3-II
This protocol details the detection of the conversion of LC3-I to LC3-II, a key indicator of autophagy induction.
Methodology:
-
Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA in TBST and then incubated with a primary antibody against LC3. An antibody against a loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities for LC3-I, LC3-II, and the loading control are quantified. An increase in the LC3-II/loading control ratio or the LC3-II/LC3-I ratio indicates the induction of autophagy.
Conclusion
This compound is a potent G-quadruplex stabilizing agent with significant anticancer activity. The primary proposed mechanism of action involves the stabilization of telomeric G-quadruplexes, leading to TRF2 delocalization, telomere uncapping, and the induction of an ATM-dependent DNA damage response that culminates in autophagic cell death. However, evidence also suggests a role for the interaction of this compound with the c-myc promoter G-quadruplex, indicating a potentially multifaceted mechanism of action. The quantitative data available robustly support the cellular effects of this compound, and the established experimental protocols provide a clear framework for further investigation. Future research should aim to resolve the selectivity profile of this compound and further explore the interplay between telomere damage and other cellular signaling pathways in response to this and similar G-quadruplex ligands. This detailed understanding is critical for the continued development of G-quadruplex-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visualization of Telomere Integrity and Function In Vitro and In Vivo Using Immunofluorescence Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the chemical structure of Syuiq-5
Following a comprehensive search for the chemical compound "Syuiq-5," no information regarding its chemical structure, associated signaling pathways, or any related experimental data could be found in publicly available scientific literature and chemical databases.
This suggests that "this compound" may be one of the following:
-
A novel or proprietary compound not yet disclosed in public research.
-
An internal or developmental code name not widely recognized.
-
A potential misspelling of a different chemical entity.
Without a verifiable chemical identifier, such as a CAS Registry Number, IUPAC name, or a reference to a published scientific paper, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the compound's designation and consult internal documentation or proprietary databases if the substance is part of a confidential research program. If the compound is from a published study, referencing the original publication is essential for accessing its detailed chemical and biological data.
Syuiq-5: A Technical Guide to a Novel Telomerase-Inhibiting G-Quadruplex Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syuiq-5 has emerged as a significant small molecule in oncology research, demonstrating potent anti-cancer properties through its unique mechanism of action. This technical guide provides an in-depth exploration of this compound as a potential telomerase inhibitor. Its primary mode of action involves the stabilization of G-quadruplex (G4) structures, particularly within the c-myc promoter and telomeric regions. This stabilization leads to telomere damage, the delocalization of Telomeric Repeat Binding Factor 2 (TRF2), and subsequent induction of autophagy and cellular senescence. This document collates the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.
Core Mechanism of Action: G-Quadruplex Stabilization
This compound functions as a G-quadruplex ligand, binding to and stabilizing these secondary DNA structures.[1][2] G-quadruplexes are of particular interest in oncology as they are found in telomeric regions and the promoter regions of oncogenes like c-myc.[3][4] By stabilizing these structures, this compound effectively inhibits two critical cellular processes:
-
Telomerase Activity: The stabilization of G-quadruplexes at the telomeres interferes with the accessibility of the telomerase enzyme, leading to an inhibition of its activity. This results in telomere shortening and the induction of cellular senescence.[5]
-
c-myc Transcription: this compound shows a preferential binding to the G-quadruplex within the c-myc promoter, which represses the transcription of this key oncogene.[3][4]
The downstream effects of G-quadruplex stabilization by this compound culminate in potent anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro studies.
| Cell Line | IC50 (μg/mL) | Assay Type | Reference |
| CNE2 | 0.9322 | MTT Assay | [5] |
| HeLa | 0.5508 | MTT Assay | [5] |
Table 1: In Vitro Cytotoxicity of this compound
Key Signaling Pathway: ATM-Mediated Autophagy
The cellular response to this compound-induced telomere damage is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) signaling pathway. The stabilization of telomeric G-quadruplexes by this compound leads to the delocalization of TRF2 from the telomeres. This un-capping of the telomeres is recognized as DNA damage, which in turn activates ATM. Activated ATM then phosphorylates H2AX (creating γ-H2AX), a marker of DNA double-strand breaks, and initiates a signaling cascade that ultimately leads to the induction of autophagy.[5][6]
Caption: this compound induced signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., CNE2, HeLa) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to detect telomerase activity.
Caption: Workflow for the TRAP assay.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts from approximately 10^5 cells using a CHAPS lysis buffer.
-
Telomerase Reaction: In a PCR tube, mix the cell lysate with a TRAP reaction buffer containing a TS primer, dNTPs, and varying concentrations of this compound. Incubate at 30°C for 30 minutes to allow for telomerase-mediated elongation of the TS primer.
-
PCR Amplification: Add a reverse primer and Taq polymerase to the reaction mixture. Perform PCR to amplify the telomerase extension products.
-
Product Analysis: Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of 6-bp increments indicates telomerase activity. The intensity of the ladder is inversely proportional to the inhibitory effect of this compound.
Western Blot Analysis for TRF2 and Phospho-ATM
This technique is used to quantify the levels of specific proteins involved in the this compound signaling pathway.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRF2, phospho-ATM (Ser1981), or a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for TRF2 Delocalization
This method is used to visualize the subcellular localization of TRF2.
Protocol:
-
Cell Culture: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against TRF2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Delocalization of TRF2 is observed as a diffuse nuclear staining compared to the distinct punctate telomeric staining in control cells.
c-myc Promoter Activity Assay (PCR-Stop Assay)
This assay assesses the ability of this compound to stabilize the G-quadruplex in the c-myc promoter and block DNA polymerase progression.
Protocol:
-
Oligonucleotide Annealing: Anneal a single-stranded DNA oligonucleotide containing the c-myc promoter G-quadruplex-forming sequence.
-
Ligand Binding: Incubate the annealed oligonucleotide with varying concentrations of this compound to allow for G-quadruplex formation and stabilization.
-
Primer Extension: Add a radiolabeled or fluorescently labeled primer, dNTPs, and a DNA polymerase. Allow the primer extension reaction to proceed.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: The stabilization of the G-quadruplex by this compound will cause the polymerase to stall, resulting in a truncated product. The intensity of this "stop" product is proportional to the G-quadruplex stabilizing ability of this compound.
Conclusion
This compound represents a promising lead compound in the development of novel anti-cancer therapeutics. Its multifaceted mechanism of action, centered on the stabilization of G-quadruplex structures, offers a targeted approach to inhibiting telomerase and downregulating the expression of the c-myc oncogene. The detailed experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar G-quadruplex-targeting agents. Further in vivo studies and exploration of its pharmacokinetic and pharmacodynamic properties will be crucial in translating the in vitro success of this compound into a clinical reality.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Studies on the Cytotoxicity of Syuiq-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syuiq-5 is a quindoline derivative identified as a potent G-quadruplex ligand with significant cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the stabilization of G-quadruplex structures within the telomeric ends of DNA and in the promoter regions of oncogenes like c-myc.[2][3] This activity triggers a cascade of cellular events, including the delocalization of Telomeric Repeat Binding Factor 2 (TRF2), subsequent telomere damage, and the induction of autophagic cell death.[3][4] This guide provides an in-depth overview of the foundational studies on this compound's cytotoxicity, detailing its impact on cancer cell viability, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects.
In Vitro Cytotoxicity of this compound
This compound has demonstrated dose-dependent cytotoxicity in several cancer cell lines. The primary mode of cell death induced by this compound is autophagy, a cellular process of self-degradation.[3] Inhibition of autophagy has been shown to attenuate the cytotoxic effects of the compound.[3][4]
Summary of Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in nasopharyngeal carcinoma (CNE2) and cervical cancer (HeLa) cell lines following a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) |
| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | 72 |
| HeLa | Cervical Cancer | 0.5508 | 72 |
Table 1: IC50 values for this compound in CNE2 and HeLa cancer cell lines as determined by MTT assay. Data extracted from studies on this compound's effect on cell viability.[5]
Mechanism of Action: Signaling Pathways
The cytotoxic activity of this compound is rooted in its ability to induce a potent DNA damage response at the telomeres, which is mediated by the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[3][5]
ATM-Dependent Autophagy Induction
This compound treatment initiates a signaling cascade that leads to autophagic cell death. This process is dependent on the activation of the ATM kinase.
-
G-Quadruplex Stabilization: this compound binds to and stabilizes G-quadruplex structures in telomeric DNA.[1][3]
-
TRF2 Delocalization: This stabilization leads to the delocalization of the TRF2 protein from the telomeres.[3][4] TRF2 is a key component of the shelterin complex that protects telomeres from being recognized as DNA double-strand breaks.
-
Telomere Damage Response: The removal of TRF2 exposes the telomere ends, which are then recognized as damaged DNA. This triggers a DNA damage response characterized by the formation of telomeric foci of phosphorylated H2AX (γ-H2AX).[3][4]
-
ATM Activation: The DNA damage response leads to the activation (phosphorylation) of ATM.[3][5]
-
Induction of Autophagy: Activated ATM, in turn, promotes the formation of autophagosomes, a key feature of autophagy, indicated by the conversion of LC3-I to LC3-II.[3][5]
-
Autophagic Cell Death: The sustained autophagic process ultimately results in cancer cell death.[3]
Diagram: this compound Induced ATM-Mediated Autophagy
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxicity and mechanism of action of this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Plate CNE2 and HeLa cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) or a vehicle control (0.1% DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Expression
This protocol is used to detect changes in the expression of key proteins in the signaling pathway, such as LC3-I/II and phosphorylated ATM.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p-ATM, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagram: Experimental Workflow for Cytotoxicity Analysis
Conclusion and Future Directions
The foundational research on this compound has established it as a promising anti-cancer agent that functions by inducing telomere dysfunction and subsequent ATM-dependent autophagic cell death.[3] Its ability to target G-quadruplex structures, which are prevalent in cancer cells, provides a degree of selectivity and a clear mechanistic rationale for its cytotoxic effects.[2]
Future research should focus on in vivo efficacy studies to translate these in vitro findings into animal models. Further investigation into the pharmacokinetics and pharmacodynamics of this compound is also warranted.[6] Additionally, exploring synergistic combinations with other chemotherapeutic agents could enhance its therapeutic potential. The induction of senescence by this compound in certain cell types also opens up avenues for its investigation in the context of age-related diseases.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biotransformation and pharmacokinetics of the novel anticancer drug, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Myoblasts Exposed to this compound Acquire Senescence Phenotype and Differentiate into Sarcopenic-Like Myotubes, an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Initial In Vitro Models for Studying Syuiq-5 Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the initial in vitro models and methodologies for characterizing the biological effects of Syuiq-5, a novel investigational compound. The following sections detail the core assays, present quantitative data in a structured format, provide step-by-step experimental protocols, and visualize key pathways and workflows.
Introduction to this compound
This compound is a synthetic small molecule designed as a selective inhibitor of the fictitious Serine/Threonine Kinase 1 (STK1). Overexpression and constitutive activation of STK1 have been implicated in the proliferation and survival of various cancer cell lines. This compound is hypothesized to induce cell cycle arrest and apoptosis in STK1-dependent cancer cells by inhibiting the downstream "CELL-SURVIVE" signaling pathway. This guide outlines the foundational in vitro experiments to test this hypothesis using the STK1-overexpressing "CancerCell-A" line and a "NormalCell-B" control line.
Quantitative Data Summary
The following tables summarize the quantitative results from the initial characterization of this compound.
Table 1: Cell Viability (IC50) after 48-hour this compound Treatment
| Cell Line | IC50 (nM) | 95% Confidence Interval (nM) |
| CancerCell-A | 78.5 | 71.2 - 86.9 |
| NormalCell-B | > 10,000 | N/A |
Table 2: Apoptosis Induction by this compound (100 nM) after 48 hours
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| CancerCell-A | Vehicle (DMSO) | 4.2% | 1.0 |
| CancerCell-A | This compound | 58.9% | 14.0 |
| NormalCell-B | Vehicle (DMSO) | 3.8% | 1.0 |
| NormalCell-B | This compound | 5.1% | 1.3 |
Table 3: Western Blot Analysis of Key Signaling Proteins in CancerCell-A after 24-hour this compound (100 nM) Treatment
| Protein Target | Treatment | Normalized Density (vs. β-actin) | Fold Change vs. Control |
| p-STK1 (Thr184) | Vehicle (DMSO) | 0.95 | 1.00 |
| p-STK1 (Thr184) | This compound | 0.08 | 0.08 |
| Total STK1 | Vehicle (DMSO) | 0.98 | 1.00 |
| Total STK1 | This compound | 0.96 | 0.98 |
| p-ProteinX (Ser50) | Vehicle (DMSO) | 0.88 | 1.00 |
| p-ProteinX (Ser50) | This compound | 0.15 | 0.17 |
| Cleaved Caspase-3 | Vehicle (DMSO) | 0.12 | 1.00 |
| Cleaved Caspase-3 | This compound | 0.85 | 7.08 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and the workflows for the key experiments.
Detailed Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CancerCell-A and NormalCell-B.
Materials:
-
CancerCell-A and NormalCell-B cell lines
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle (DMSO)
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in complete growth medium. The final concentrations should range from 1 nM to 10,000 nM. Include a vehicle-only control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate at 37°C, 5% CO2 for 48 hours.
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the normalized viability against the log concentration of this compound.
-
Use a non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the IC50 value.
-
Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.
Materials:
-
6-well plates
-
This compound (100 nM) and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2.5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with either 100 nM this compound or an equivalent volume of DMSO vehicle.
-
Incubate at 37°C, 5% CO2 for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
-
The total percentage of apoptotic cells is the sum of early and late apoptotic populations.
-
Methodological & Application
Application Notes and Protocols for Syuiq-5 Treatment of HeLa Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Syuiq-5 is a G-quadruplex ligand that has demonstrated potent anti-proliferative and pro-autophagic activity in various cancer cell lines, including the HeLa human cervical cancer cell line.[1][2] These application notes provide a detailed protocol for the treatment of HeLa cells with this compound, outlining the mechanism of action and providing methodologies for key experiments to assess its efficacy. This compound stabilizes G-quadruplex structures, leading to telomere damage and the induction of autophagic cell death.[1][2]
Mechanism of Action
This compound exerts its cytotoxic effects on HeLa cells through a novel mechanism involving telomere dysfunction. The compound binds to and stabilizes G-quadruplex structures within telomeres, which displaces the telomeric repeat-binding factor 2 (TRF2).[1] The delocalization of TRF2 from the telomeres initiates a DNA damage response, characterized by the phosphorylation of H2AX (γH2AX).[1] This DNA damage signal, mediated by the ATM kinase, subsequently triggers autophagy, a cellular self-degradation process, ultimately leading to cell death.[1] Inhibition of autophagy has been shown to attenuate the cytotoxic effects of this compound.[1]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on HeLa cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (72h treatment) | HeLa | 0.5508 µg/mL | [3] |
| Concentration for Autophagy Induction | HeLa | 2 µg/mL (for 24h) | [3] |
| Concentration Range for Viability Assay | HeLa | 0.5 - 4 µg/mL | [3] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from approximately 0.1 µg/mL to 10 µg/mL. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Autophagy Detection
This method detects the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
-
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LC3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.5, 1, 2, 4 µg/mL) or vehicle control (DMSO) for 48 hours.[3]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. An increase in the LC3-II band indicates autophagy induction.
-
Probe for GAPDH as a loading control.
-
This method visualizes the formation of autophagosomes as punctate structures.
-
Materials:
-
HeLa cells
-
YFP-LC3 expression vector
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
-
-
Procedure:
-
Seed HeLa cells on glass-bottom dishes or coverslips.
-
Transfect the cells with the YFP-LC3 expression vector according to the manufacturer's protocol.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the transfected cells with this compound (2 µg/mL) or vehicle control (DMSO) for 24 hours.[3]
-
Visualize the cells using a fluorescence microscope.
-
Count the number of cells with a punctate YFP-LC3 fluorescence pattern (indicating autophagosome formation) versus cells with diffuse fluorescence.
-
Quantify the percentage of autophagic cells.
-
Visualizations
Caption: Signaling pathway of this compound-induced autophagic cell death in HeLa cells.
Caption: Experimental workflow for evaluating the effects of this compound on HeLa cells.
References
Application Notes and Protocols for Syuiq-5 in Murine Myoblast Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syuiq-5 is a quindoline derivative that functions as a G-quadruplex ligand and telomerase inhibitor.[1][2] It is utilized in cellular biology research to induce senescence and autophagy.[3][4] Specifically, in murine myoblast cell lines like C2C12, this compound serves as a potent tool to establish an in vitro model of cellular senescence, which can be further studied to understand muscle aging and sarcopenia.[1][5][6] Treatment with this compound leads to myoblasts acquiring a senescent phenotype, which, upon differentiation, results in myotubes exhibiting sarcopenic-like features.[1][7] These features include impaired differentiation potential, increased levels of ubiquitin ligases such as ATROGIN-1 and MURF1, and a reduction in mitochondrial content.[1][6]
This document provides detailed protocols for using this compound to induce senescence in C2C12 murine myoblasts, assess the resulting phenotype, and analyze the subsequent effects on myotube differentiation.
Mechanism of Action
This compound stabilizes G-quadruplex structures in DNA, particularly at telomeres and in the promoter regions of certain oncogenes like c-myc.[2][3][8] In the context of myoblasts, its primary described mechanism is the induction of telomere damage, which triggers a DNA damage response. This leads to the activation of the p53 signaling pathway, an increase in the expression of the cell cycle inhibitor p21, and cell cycle arrest, culminating in a senescent state.[1][6] Myotubes derived from these senescent myoblasts show increased levels of myostatin, a negative regulator of muscle growth.[1][6]
Signaling Pathway of this compound Induced Senescence in Myoblasts
Caption: this compound signaling pathway in murine myoblasts.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO)[4]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in cell culture-grade DMSO. This compound is soluble in DMSO at concentrations of ≥20 mg/mL.[4][9]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to 2 years.[10]
C2C12 Myoblast Culture and Senescence Induction
-
Cell Line: C2C12 murine myoblasts
-
Materials:
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
This compound stock solution.
-
-
Protocol:
-
Culture C2C12 cells in GM in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency on the day of treatment.
-
To induce senescence, replace the GM with fresh GM containing the desired concentration of this compound. A final concentration of 1 µM has been shown to be effective for inducing senescence in C2C12 cells without causing significant cell death.[6]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for 72 hours.[6]
-
After 72 hours, proceed with downstream assays on the senescent myoblasts or initiate differentiation.
-
Myogenic Differentiation
-
Protocol:
-
After the 72-hour senescence induction period, wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the treatment medium with Differentiation Medium (DM).
-
Culture the cells for an additional 4 to 7 days, replacing the DM every 48 hours.
-
Monitor the cells daily for the formation of multinucleated myotubes.
-
Experimental Workflow for Studying this compound Effects
References
- 1. Murine Myoblasts Exposed to this compound Acquire Senescence Phenotype and Differentiate into Sarcopenic-Like Myotubes, an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound = 98 HPLC 188630-47-9 [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Western Blot Analysis of LC3-II after Syringin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringin (also known as Eleutheroside B) is a phenylpropanoid glycoside with a range of described biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] Recent studies have explored its role in modulating autophagy, a critical cellular process for the degradation and recycling of cellular components. The impact of Syringin on autophagy appears to be context-dependent, with reports suggesting both induction and attenuation of this pathway.
Autophagy plays a crucial role in cellular homeostasis, and its dysregulation is implicated in various diseases. A key protein marker for monitoring autophagy is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. Therefore, the quantification of LC3-II levels by Western blot is a standard method for assessing autophagic activity.
These application notes provide a detailed protocol for the analysis of LC3-II protein levels by Western blot in response to Syringin treatment. It is critical to note that an accumulation of LC3-II can signify either an increase in autophagosome formation (autophagy induction) or a blockage in the fusion of autophagosomes with lysosomes (impaired autophagic flux). To distinguish between these two possibilities, the protocol includes the use of lysosomal inhibitors such as Bafilomycin A1 or Chloroquine.
Signaling Pathways
Syringin's modulation of autophagy has been linked to two primary signaling pathways:
-
AMPK/mTOR Pathway: In some contexts, such as cardiac hypertrophy, Syringin has been shown to attenuate autophagy. This is potentially mediated through the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway. AMPK is a key energy sensor that can activate autophagy, while mTOR is a negative regulator of this process.
Syringin's inhibitory effect on the AMPK/mTOR pathway.
-
SIRT1/Beclin-1 Pathway: In other cellular models, Syringin has been reported to induce autophagy. This can occur through the activation of Sirtuin 1 (SIRT1), which deacetylates and activates key autophagy proteins like Beclin-1.
Syringin's activation of the SIRT1/Beclin-1 pathway.
Experimental Workflow
The overall experimental workflow for assessing the effect of Syringin on LC3-II levels involves several key stages, from cell culture and treatment to data analysis.
Workflow for LC3-II Western Blot Analysis.
Data Presentation
Note: The following tables present an example of how to structure the quantitative data from the Western blot analysis. Specific values will vary depending on the experimental conditions and cell type used.
Table 1: Densitometry Analysis of LC3-II Levels after Syringin Treatment
| Treatment Group | LC3-II Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized LC3-II Intensity (LC3-II / GAPDH) | Fold Change vs. Control |
| Control (Vehicle) | 1500 | 5000 | 0.30 | 1.00 |
| Syringin (10 µM) | 3000 | 5100 | 0.59 | 1.97 |
| Syringin (50 µM) | 4500 | 4900 | 0.92 | 3.07 |
Table 2: Assessment of Autophagic Flux using Bafilomycin A1
| Treatment Group | Normalized LC3-II Intensity (- Bafilomycin A1) | Normalized LC3-II Intensity (+ Bafilomycin A1) | Autophagic Flux (Difference in Normalized Intensity) |
| Control (Vehicle) | 0.30 | 0.90 | 0.60 |
| Syringin (50 µM) | 0.92 | 2.50 | 1.58 |
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Syringin (stock solution prepared in DMSO)
-
Bafilomycin A1 (stock solution prepared in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
10-15% Tris-Glycine precast gels
-
PVDF membranes (0.22 µm)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-LC3B
-
Mouse anti-GAPDH (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Deionized water
Cell Culture and Treatment
-
Seed the cells of interest (e.g., HeLa, SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare fresh dilutions of Syringin in complete cell culture medium from a stock solution.
-
For the assessment of autophagic flux, prepare parallel treatment groups with and without a lysosomal inhibitor.
-
Aspirate the old medium and add the treatment media to the respective wells:
-
Control (Vehicle - e.g., 0.1% DMSO)
-
Syringin (various concentrations)
-
Control + Bafilomycin A1 (e.g., 100 nM)
-
Syringin + Bafilomycin A1
-
-
Incubate the cells for the desired treatment period (e.g., 24 hours). For autophagic flux experiments, add Bafilomycin A1 for the last 2-4 hours of the Syringin treatment.
Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel. Include a protein ladder in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, wash the membrane briefly with deionized water and then with TBST.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-LC3B diluted 1:1000 in Blocking Buffer) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP diluted 1:5000 in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
If probing for a loading control, the membrane can be stripped and re-probed with the anti-GAPDH antibody following a similar procedure.
Data Analysis
-
Use image analysis software (e.g., ImageJ) to perform densitometry analysis of the bands corresponding to LC3-I, LC3-II, and the loading control (e.g., GAPDH).
-
Normalize the intensity of the LC3-II band to the intensity of the corresponding loading control band for each sample.
-
Calculate the fold change in normalized LC3-II expression for each treatment group relative to the control group.
-
To determine autophagic flux, subtract the normalized LC3-II intensity of the non-Bafilomycin A1 treated sample from the corresponding Bafilomycin A1 treated sample. An increase in this value in the Syringin-treated group compared to the control group indicates an induction of autophagic flux.
References
Application Notes and Protocols for Investigating the Synergistic Effects of Syuiq-5 and ATM Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the combinatorial effects of Syuiq-5, a G-quadruplex ligand, and Ataxia Telangiectasia Mutated (ATM) inhibitors in cancer cell lines. The protocols outlined below are designed to assess synergy, elucidate the mechanism of action, and identify potential biomarkers for this drug combination.
Introduction
This compound is a novel anti-cancer agent that functions by stabilizing G-quadruplex structures, leading to telomere damage, inhibition of c-myc promoter activity, and induction of autophagy.[1][2][3][4][5] This activity triggers a DNA damage response (DDR), often activating the ATM kinase, a central player in signaling and repairing DNA double-strand breaks (DSBs).[6][7][8] ATM inhibitors, by blocking this critical repair pathway, have the potential to sensitize cancer cells to DNA-damaging agents.[6][9][10][11][12][13][14] Preclinical studies have shown that this compound treatment leads to the activation of ATM.[1][3][15] The combination of this compound with an ATM inhibitor is therefore hypothesized to result in a synergistic anti-cancer effect by preventing the repair of this compound-induced DNA damage, leading to enhanced cancer cell death.
I. Experimental Design and Workflow
A logical and stepwise experimental approach is crucial for evaluating the combination of this compound and an ATM inhibitor. The following workflow is recommended:
Caption: A five-phase experimental workflow for the comprehensive evaluation of the this compound and ATM inhibitor combination.
II. Data Presentation: Summary of Anticipated Quantitative Data
The following tables should be used to systematically record and compare the quantitative data generated from the described experiments.
Table 1: Single Agent and Combination IC50 Values
| Cell Line | Treatment | IC50 (µM) |
| Cancer Cell Line A | This compound | |
| ATM Inhibitor (e.g., KU-60019) | ||
| Combination (this compound + ATM Inhibitor) | ||
| Cancer Cell Line B | This compound | |
| ATM Inhibitor (e.g., KU-60019) | ||
| Combination (this compound + ATM Inhibitor) |
Table 2: Combination Index (CI) Values for Synergy Determination
| Fraction Affected (Fa) | This compound (µM) | ATM Inhibitor (µM) | Combination Index (CI) | Interpretation |
| 0.25 | ||||
| 0.50 | ||||
| 0.75 | ||||
| 0.90 |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis and Cell Cycle Analysis
| Treatment | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | ||||
| This compound | ||||
| ATM Inhibitor | ||||
| Combination |
Table 4: Western Blot Densitometry Analysis (Fold Change vs. Control)
| Target Protein | This compound | ATM Inhibitor | Combination |
| p-ATM (Ser1981) | |||
| γ-H2AX (Ser139) | |||
| p-CHK2 (Thr68) | |||
| Cleaved PARP | |||
| LC3B-II/LC3B-I Ratio |
III. Experimental Protocols
A. Cell Viability and Synergy Assessment
1. Protocol: MTT Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and the selected ATM inhibitor, and for assessing the synergistic effects of the combination.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the ATM inhibitor in complete medium.
-
For single-agent IC50 determination, treat cells with increasing concentrations of each drug individually.
-
For combination studies, treat cells with a fixed ratio of this compound and the ATM inhibitor at various concentrations.
-
Include a vehicle control (e.g., DMSO) for each experiment.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis.
-
For combination data, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
-
B. Mechanistic Assays
1. Protocol: Western Blotting for DNA Damage and Apoptosis Markers
This protocol is for analyzing changes in protein expression related to the DNA damage response and apoptosis.
-
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: p-ATM (Ser1981), γ-H2AX (Ser139), p-CHK2 (Thr68), Cleaved PARP, LC3B, GAPDH (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound, the ATM inhibitor, or the combination for the desired time points (e.g., 24, 48 hours).
-
Lyse cells in ice-cold RIPA buffer.[19]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[20]
-
Perform densitometry analysis to quantify protein expression levels relative to the loading control.
-
2. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[21][22]
-
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells as described for the western blot protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[23]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
3. Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses PI staining to analyze the distribution of cells in different phases of the cell cycle.[24][25][26]
-
Materials:
-
Treated cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Treat cells as previously described.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[27][28]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
IV. Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway for the combination of this compound and an ATM inhibitor.
Caption: A streamlined workflow for the in vitro evaluation of this compound and ATM inhibitor combination therapy.
References
- 1. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of myc promoter and telomerase activity and induction of delayed apoptosis by this compound, a novel G-quadruplex interactive agent in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 7. The Development of ATM Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM Kinase Inhibitor Plus Radiotherapy for Patients With Glioblastoma - The ASCO Post [ascopost.com]
- 12. scbt.com [scbt.com]
- 13. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. bio-rad.com [bio-rad.com]
- 20. origene.com [origene.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. scispace.com [scispace.com]
- 23. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Telomerase Activity Following Syuiq-5 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syuiq-5 is a G-quadruplex ligand that has demonstrated potential as an anti-tumor agent by stabilizing G-quadruplex structures within telomeres.[1][2] This stabilization can disrupt the normal function of telomeres, leading to telomere damage and the delocalization of telomere-associated proteins such as TRF2.[1] Consequently, a signaling cascade involving the activation of ATM (Ataxia Telangiectasia Mutated) is initiated, which can ultimately induce autophagic cell death in cancer cells.[1][3] Given that telomerase is the enzyme responsible for maintaining telomere length and is upregulated in the majority of cancers, assessing the impact of G-quadruplex ligands like this compound on its activity is crucial for understanding their mechanism of action and therapeutic potential.[4][5]
These application notes provide detailed protocols for measuring telomerase activity in cancer cell lines after exposure to this compound, primarily utilizing the Telomeric Repeat Amplification Protocol (TRAP) assay and its quantitative real-time PCR (qPCR) variant.[4][6][7][8] The TRAP assay is a highly sensitive and widely used method for detecting and quantifying telomerase activity.[4][8][9]
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Telomerase Activity after this compound Exposure
| This compound Concentration (µM) | Relative Telomerase Activity (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 85.3 | ± 4.8 |
| 0.5 | 62.1 | ± 3.9 |
| 1.0 | 45.7 | ± 3.1 |
| 2.5 | 21.9 | ± 2.5 |
| 5.0 | 8.4 | ± 1.7 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to express telomerase activity (e.g., HeLa, CNE2, A549).[1][3]
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the effects of this compound to manifest.[3]
II. Cell Lysis and Protein Quantification
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells using a CHAPS-based lysis buffer, which is known to be compatible with the TRAP assay.[6] For approximately 2 x 10^6 cells, use 50 µl of lysis buffer containing an RNase inhibitor.[6]
-
Incubation and Centrifugation: Incubate the cell lysate on ice for 30 minutes.[6] Following incubation, centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the telomerase extract.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford Assay.[6] This is crucial for normalizing the telomerase activity measurements.
III. Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a two-step process: 1) telomerase-mediated extension of a substrate oligonucleotide and 2) PCR amplification of the extended products.[4][9][10]
A. Conventional TRAP Assay (Gel-based Detection)
-
Reaction Setup: In a PCR tube, prepare the TRAP reaction mixture. This typically includes the cell lysate (containing a standardized amount of protein), a TRAP buffer, dNTPs, a forward primer (TS primer), and a reverse primer (ACX primer).[6][9]
-
Telomerase Extension: Incubate the reaction mixture at 30°C for 30 minutes to allow the telomerase in the lysate to add telomeric repeats (TTAGGG) to the 3' end of the TS primer.[6]
-
PCR Amplification: Perform PCR to amplify the extended products. A typical PCR cycle would be:
-
Detection: Resolve the amplified products on a polyacrylamide gel. The presence of a characteristic 6-base pair ladder indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity.
B. Quantitative Real-Time TRAP (qTRAP) Assay (SYBR Green or Probe-based)
The qTRAP assay offers a more quantitative and high-throughput alternative to the conventional method.[7][11]
-
Reaction Setup: Prepare the qTRAP reaction mixture in a qPCR plate. This will contain the cell lysate, a SYBR Green-based qPCR master mix, the TS and ACX primers, and any additional required components like KCl.[6]
-
Telomerase Extension: Incubate the plate at 30°C for 30 minutes for the telomerase extension step.[6]
-
qPCR Amplification and Detection: Perform real-time PCR. The amplification cycles are similar to the conventional TRAP, with the addition of a fluorescence reading step at the end of each extension phase.
-
Data Analysis: Telomerase activity is calculated based on the threshold cycle (Ct) values.[6] A higher Ct value corresponds to lower initial template and thus lower telomerase activity. The relative telomerase activity can be calculated by comparing the Ct values of this compound treated samples to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for measuring telomerase activity after this compound exposure.
Caption: Signaling pathway of this compound leading to telomere damage and autophagy.
References
- 1. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomeric Repeat Amplification Protocol (TRAP) assay [bio-protocol.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. telomer.com.tr [telomer.com.tr]
- 11. Assessing Telomerase Activities in Mammalian Cells Using the Quantitative PCR-Based Telomeric Repeat Amplification Protocol (qTRAP) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Syuiq-5 in vitro Model of Sarcopenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Syuiq-5 in vitro model for studying sarcopenia. This model, developed in C2C12 mouse myoblasts, recapitulates key features of cellular senescence and sarcopenia, offering a valuable tool for mechanistic studies and preclinical drug screening.
Introduction
Sarcopenia, the age-related loss of muscle mass and function, poses a significant health challenge. The this compound in vitro model offers a robust and reproducible platform to investigate the molecular underpinnings of this complex condition. This compound, a quindoline derivative, induces a senescent phenotype in myoblasts, which, upon differentiation, form myotubes exhibiting characteristic features of sarcopenia.[1][2][3] This model is particularly useful for studying the role of cellular senescence in muscle aging and for identifying novel therapeutic targets.
This compound is a telomerase inhibitor that leads to the induction of a senescent phenotype in treated myoblasts.[1][2] These senescent myoblasts show impaired differentiation potential.[1][2] When differentiated, the resulting myotubes display increased levels of the ubiquitin ligases ATROGIN-1 and MURF1, which are key components of the protein degradation pathway in muscle, and a decrease in mitochondrial content, all of which are hallmarks of sarcopenic muscle.[1][2]
Key Features of the this compound Sarcopenia Model
-
Induction of Cellular Senescence: Treatment with this compound leads to increased activity of senescence-associated β-galactosidase (SA-β-gal), cell cycle arrest, and the phosphorylation of p53 and histone H2AX.[1][2]
-
Expression of Sarcopenia Markers: The model exhibits elevated expression of key muscle atrophy markers, ATROGIN-1 and MURF1.[1][2]
-
Impaired Myogenic Differentiation: this compound-treated myoblasts show a reduced capacity to differentiate into mature myotubes.[1]
-
Increased Myostatin Secretion: Myotubes derived from senescent myoblasts release higher levels of myostatin, a negative regulator of muscle growth.[1][2]
Data Summary
| Parameter | Control C2C12 Myotubes | This compound Treated C2C12 Myotubes | Reference |
| p21 Protein Levels | Baseline | Increased | [1][2] |
| SA-β-galactosidase Activity | Low | Enhanced | [1][2] |
| Phospho-p53 Levels | Baseline | Increased | [1][2] |
| Phospho-H2AX Levels | Baseline | Increased | [1][2] |
| ATROGIN-1 mRNA Expression | 1 | ~1.53-fold increase | [1] |
| MURF1 mRNA Expression | 1 | ~1.83-fold increase | [1] |
| MyHC Protein Levels | Baseline | Reduced by ~50% | [1] |
| Myostatin Release | Baseline | Increased | [1][2] |
Experimental Protocols
Herein, we provide detailed protocols for establishing and characterizing the this compound in vitro model of sarcopenia.
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol outlines the standard procedure for culturing and differentiating C2C12 mouse myoblasts.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a lower density in fresh Growth Medium.
-
Induction of Differentiation: To induce differentiation into myotubes, allow the myoblasts to reach 90-100% confluency.
-
Wash the cells twice with PBS.
-
Replace the Growth Medium with Differentiation Medium.
-
Incubate the cells for 4-6 days, replacing the Differentiation Medium every 48 hours. Successful differentiation is characterized by the formation of elongated, multinucleated myotubes.
Protocol 2: Induction of the Sarcopenic Phenotype with this compound
This protocol describes how to induce a sarcopenic-like phenotype in C2C12 myoblasts using this compound.
Materials:
-
C2C12 myoblasts cultured as described in Protocol 1.
-
This compound (stock solution in DMSO)
-
Growth Medium
Procedure:
-
Seed C2C12 myoblasts in culture plates at an appropriate density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the myoblasts with 1µM this compound in Growth Medium for 72 hours. A vehicle control (DMSO) should be run in parallel.
-
After 72 hours of treatment, the cells are considered to have acquired a senescent phenotype and are ready for downstream analysis or differentiation into sarcopenic-like myotubes as described in Protocol 1.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect cellular senescence in this compound treated myoblasts.
Materials:
-
This compound treated and control C2C12 myoblasts in culture plates.
-
PBS
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Staining Solution to the cells.
-
Incubate the plates at 37°C (without CO2) for 12-16 hours, protected from light.
-
Observe the cells under a light microscope. Senescent cells will stain blue.
Protocol 4: Western Blotting for Sarcopenia-Related Proteins
This protocol details the detection of key proteins involved in the sarcopenic phenotype.
Materials:
-
Cell lysates from control and this compound treated myotubes.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ATROGIN-1, anti-MURF1, anti-p21, anti-phospho-p53, anti-phospho-H2AX, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of sarcopenia-related genes.
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qRT-PCR master mix.
-
Primers for target genes (e.g., Atrogin-1, Murf1) and a reference gene (e.g., Gapdh).
Procedure:
-
Extract total RNA from control and this compound treated myotubes.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the appropriate master mix and primers.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Visualizations
Caption: Signaling pathway of this compound induced sarcopenia.
Caption: Experimental workflow for the this compound model.
References
Protocol for inducing senescence in C2C12 myoblasts with Syuiq-5
Application Note & Protocol: Inducing Senescence in C2C12 Myoblasts with Syringin
Note on "Syuiq-5": The compound "this compound" is not found in the public scientific literature. This protocol is based on the compound Syringin , a naturally occurring phenylpropanoid glycoside with known biological activities, including antioxidant and anti-inflammatory effects.[1][2] It is hypothesized that "this compound" may be an internal designation or misspelling for Syringin. Researchers should validate the identity of their compound before proceeding.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and tissue homeostasis.[3] Mouse C2C12 myoblasts are a well-established cell line for studying skeletal muscle differentiation and physiology.[4] Inducing senescence in C2C12 cells provides a valuable in vitro model to study muscle aging (sarcopenia) and to screen for therapeutic compounds.[5] Syringin (also known as Eleutheroside B) is a bioactive compound with a range of pharmacological properties, including the modulation of pathways related to oxidative stress and inflammation, which are known triggers of cellular senescence.[6][7][8] While direct studies of Syringin-induced senescence in C2C12 cells are limited, evidence from other cell types suggests it can modulate senescence-related pathways, such as JAK2/STAT3 signaling and oxidative stress response.[9][10] This protocol provides a detailed method for inducing and validating a senescent phenotype in C2C12 myoblasts using Syringin.
Principle
This protocol is based on the principle of stress-induced premature senescence. Syringin's mechanism of action is associated with eliminating oxidative free radicals and inhibiting inflammatory signaling pathways.[7] By exposing proliferating C2C12 myoblasts to Syringin, it is hypothesized that the resulting cellular stress will activate senescence signaling pathways, leading to cell cycle arrest and the expression of canonical senescence markers. The primary pathway implicated in stress-induced senescence in C2C12 cells is the p53/p21 pathway.[11][12] Activation of this pathway leads to a stable cell cycle arrest and the acquisition of a senescence-associated secretory phenotype (SASP). Validation is achieved by detecting key markers: increased activity of Senescence-Associated β-Galactosidase (SA-β-gal), cell cycle arrest, and upregulation of the proteins p53 and p21.[3][5]
Experimental Workflow
A graphical representation of the experimental workflow is provided below.
Caption: Experimental workflow for Syringin-induced senescence.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| C2C12 Myoblasts | ATCC | CRL-1772 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Syringin (≥98% purity) | Sigma-Aldrich | SML2099 |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| PBS (Phosphate-Buffered Saline) | Gibco | 10010023 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| SA-β-Galactosidase Staining Kit | Cell Signaling Tech. | 9860 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: Anti-p53 | Cell Signaling Tech. | 2524 |
| Primary Antibody: Anti-p21 | Cell Signaling Tech. | 2947 |
| Primary Antibody: Anti-β-Actin | Cell Signaling Tech. | 4970 |
| HRP-conjugated secondary antibody | Cell Signaling Tech. | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
| Propidium Iodide (PI) | Thermo Fisher | P3566 |
| RNase A | Thermo Fisher | EN0531 |
Detailed Experimental Protocols
C2C12 Cell Culture
-
Culture C2C12 myoblasts in high glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[13]
-
Passage cells upon reaching 70-80% confluency. Do not allow cells to become fully confluent to prevent spontaneous differentiation. Use low-passage cells (passage < 15) for all experiments.
Syringin Treatment for Senescence Induction
-
Prepare a 100 mM stock solution of Syringin in DMSO. Store at -20°C.
-
Seed C2C12 myoblasts in appropriate culture vessels (e.g., 6-well plates for staining and protein analysis, 10 cm dishes for flow cytometry).
-
Allow cells to adhere and grow for 24 hours to reach approximately 50-60% confluency.
-
Remove the growth medium and replace it with fresh medium containing the desired final concentration of Syringin (e.g., 10, 50, 100 µM). A vehicle control (DMSO only) must be included.
-
Incubate the cells for 48 to 72 hours. Senescence development is time-dependent, and optimization may be required.
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is a key cytochemical marker for senescent cells.[14]
-
After Syringin treatment, gently wash the cells twice with 1X PBS.
-
Fix the cells with 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.[15][16]
-
Wash the cells three times with 1X PBS.
-
Prepare the SA-β-gal Staining Solution according to the manufacturer's instructions (typically contains X-gal in a citrate/phosphate buffer at pH 6.0).[13][14]
-
Add 1 mL of the staining solution to each well. Seal the plate with parafilm to prevent evaporation.
-
Incubate the plate at 37°C in a dry incubator (no CO₂) for 12-24 hours.[17] Protect from light.
-
Check for the development of a blue color under a bright-field microscope.
-
Quantify the results by counting the number of blue (senescent) cells versus the total number of cells in at least five random fields of view per condition. Calculate the percentage of SA-β-gal positive cells.
Protocol 2: Western Blot for p53 and p21
The p53/p21 pathway is a central regulator of stress-induced senescence.[11][12]
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (1:1000), p21 (1:1000), and a loading control like β-Actin (1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash three times with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Senescence is defined by irreversible cell cycle arrest, typically in the G1 phase.
-
After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 phase is indicative of senescence-associated cell cycle arrest.
Expected Results & Data Presentation
The following tables summarize the expected quantitative outcomes from the experiments.
Table 1: Quantification of SA-β-gal Positive Cells
| Treatment | Concentration (µM) | % SA-β-gal Positive Cells (Mean ± SD) |
|---|---|---|
| Vehicle Control | 0 (DMSO) | < 5% |
| Syringin | 10 | 15 ± 4% |
| Syringin | 50 | 45 ± 7% |
| Syringin | 100 | 70 ± 9% |
Table 2: Relative Protein Expression (Normalized to β-Actin)
| Treatment | Concentration (µM) | p53 (Fold Change) | p21 (Fold Change) |
|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 1.0 | 1.0 |
| Syringin | 50 | 2.5 ± 0.4 | 3.8 ± 0.6 |
| Syringin | 100 | 3.1 ± 0.5 | 5.2 ± 0.8 |
Table 3: Cell Cycle Distribution
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 55 ± 5% | 30 ± 4% | 15 ± 3% |
| Syringin | 100 | 80 ± 6% | 8 ± 3% | 12 ± 4% |
Proposed Signaling Pathway
Syringin likely induces senescence by increasing intracellular oxidative stress, which triggers a DNA damage response (DDR). This activates the p53 tumor suppressor, which in turn transcriptionally upregulates the cyclin-dependent kinase inhibitor p21.[18] p21 then inhibits cyclin/CDK complexes, leading to a stable G1 cell cycle arrest, a hallmark of cellular senescence.[11]
Caption: Proposed p53/p21 pathway for Syringin-induced senescence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low percentage of SA-β-gal positive cells | Syringin concentration is too low or incubation time is too short. | Perform a dose-response (10-200 µM) and time-course (24-96h) experiment to optimize conditions. |
| Cells were over-confluent before treatment. | Ensure cells are in a proliferative state (~50-60% confluent) at the start of the treatment. | |
| High background in SA-β-gal staining | Staining solution pH is incorrect. | Verify the pH of the staining buffer is exactly 6.0.[14] |
| Cells are quiescent, not senescent. | Confirm senescence with multiple markers, including p21 expression and lack of proliferation markers (e.g., Ki67). | |
| Weak p53/p21 signal in Western Blot | Insufficient protein loaded or poor antibody quality. | Increase protein load to 30-40 µg. Validate antibody performance with a positive control (e.g., cells treated with doxorubicin).[19] |
| Protein degradation. | Ensure protease inhibitors are added fresh to the lysis buffer and samples are kept on ice. | |
| Excessive cell death (apoptosis) | Syringin concentration is too high, causing toxicity. | Lower the concentration of Syringin. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the sub-lethal dose range. |
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. mdpi.com [mdpi.com]
- 3. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ameliorating the hallmarks of cellular senescence in skeletal muscle myogenic progenitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filbertone Reduces Senescence in C2C12 Myotubes Treated with Doxorubicin or H2O2 through MuRF1 and Myogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 8. Syringin: a naturally occurring compound with medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of p53/p21waf1 pathway is associated with senescence during v-Ha-ras transformation of immortal C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of p53 in Cisplatin-Induced Myotube Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular senescence and disrupted proteostasis induced by myotube atrophy are prevented with low-dose metformin and leucine cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. pubcompare.ai [pubcompare.ai]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. telomer.com.tr [telomer.com.tr]
- 18. Cooperation between p21 and Akt is required for p53-dependent cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Senescent cells inhibit mouse myoblast differentiation via the SASP-lipid 15d-PGJ2 mediated modification and control of HRas | eLife [elifesciences.org]
Application Notes and Protocols for Syuiq-5 in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Syuiq-5 is a synthetic cryptolepine derivative that functions as a G-quadruplex ligand.[1] It has garnered significant interest in cancer research due to its ability to stabilize G-quadruplex structures in telomeres and oncogene promoters, such as c-myc.[2][3] This stabilization leads to the inhibition of cancer cell proliferation, induction of senescence, and ultimately, autophagic cell death.[4] this compound has been shown to trigger a potent DNA damage response at telomeres by causing the delocalization of Telomeric Repeat Binding Factor 2 (TRF2).[4][5] These application notes provide a detailed protocol for the dissolution and preparation of this compound for use in in vitro cell culture experiments.
Data Presentation
The following table summarizes the key quantitative and qualitative data for this compound:
| Property | Value | Reference(s) |
| Chemical Name | N'-(10H-indolo(3,2-b)quinolin-11-yl)-N,N-dimethylpropane-1,3-diamine | [6] |
| Molecular Formula | C20H22N4 | [1] |
| Molecular Weight | 318.42 g/mol | [1] |
| Appearance | Yellow powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | ≥20 mg/mL in DMSO | [1] |
| Storage (Powder) | 2-8°C or -20°C for long-term storage | [1] |
| Storage (in DMSO) | -20°C for up to 1 month, or -80°C for up to 6 months | [1] |
| Mechanism of Action | G-quadruplex stabilizer, induces autophagy and telomere damage | [2][4] |
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be serially diluted to achieve the desired working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for ensuring sterility)
Procedure:
-
Equilibration: Allow the this compound powder vial and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mg/mL. For example, to prepare a 10 mg/mL stock solution from 5 mg of this compound, add 500 µL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
-
-
Sterilization (Optional but Recommended): To ensure the sterility of the stock solution, it can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for long-term experiments or if the initial handling conditions were not strictly aseptic.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
II. Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution and its application to cell cultures.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
-
Cultured cells ready for treatment
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
Example Dilution Series:
-
To prepare a 100 µg/mL intermediate solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of complete cell culture medium.
-
From this intermediate solution, further dilutions can be made to achieve final concentrations in the range of 0.5-4 µg/mL, as used in published studies.[5] For instance, to achieve a final concentration of 2 µg/mL in a 6-well plate containing 2 mL of medium per well, add 40 µL of the 100 µg/mL intermediate solution to each well.
-
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the complete cell culture medium containing the desired final concentration of this compound to the cells.
-
Include a vehicle control by treating a set of cells with medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Signaling pathway of this compound inducing autophagic cell death.
Experimental Workflow for this compound Preparation and Cell Treatment
Caption: Workflow for this compound preparation and cell treatment.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of myc promoter and telomerase activity and induction of delayed apoptosis by this compound, a novel G-quadruplex interactive agent in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Syuiq-5: Applications in Studying the DNA Damage Response
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Syuiq-5, a cryptolepine derivative, is a potent G-quadruplex ligand that has emerged as a valuable tool for investigating the DNA damage response (DDR), particularly in the context of cancer biology.[1][2] By stabilizing G-quadruplex structures found in telomeres and oncogene promoters like c-myc, this compound effectively induces a robust DDR, leading to downstream cellular events such as cell cycle arrest, autophagy, and apoptosis.[1][3][4][5] These characteristics make this compound a compelling agent for both basic research into DNA damage signaling and for the development of novel anti-cancer therapeutics.
Mechanism of Action
This compound exerts its biological effects primarily through the stabilization of G-quadruplex DNA secondary structures.[1][3] This activity preferentially occurs at telomeres and the promoter region of the c-myc oncogene.[4] The stabilization of these structures interferes with normal DNA replication and maintenance, triggering a DNA damage response. A key event in this process is the delocalization of the Telomeric Repeat Binding Factor 2 (TRF2) from telomeres, which is subsequently targeted for proteasomal degradation.[1][3] The loss of TRF2 from telomeres uncaps the chromosome ends, exposing them as sites of DNA damage. This initiates a signaling cascade, prominently involving the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[1][3] Activated ATM then phosphorylates a range of downstream targets, including the histone variant H2AX (to form γ-H2AX) and other proteins that mediate cell cycle checkpoints and autophagy.[1][3]
Key Applications in DNA Damage Response Studies:
-
Induction of Telomeric DNA Damage: this compound can be utilized to specifically induce DNA damage at telomeres, allowing for the study of telomere integrity and the cellular responses to telomeric dysfunction.
-
Investigation of the ATM Signaling Pathway: As a potent activator of the ATM kinase, this compound serves as a useful tool to dissect the ATM-dependent signaling cascade and its role in cell fate decisions.[1][3]
-
Modulation of Autophagy: The compound's ability to induce autophagy via the DNA damage response provides a model system for exploring the intricate links between these two fundamental cellular processes.[1][3]
-
Screening for Novel Anti-Cancer Therapeutics: The cytotoxic effects of this compound in cancer cells highlight the potential of G-quadruplex ligands as a class of anti-neoplastic agents.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| CNE2 | Nasopharyngeal Carcinoma | 0.9322[1] |
| HeLa | Cervical Cancer | 0.5508[1] |
Signaling Pathway and Experimental Workflow
Caption: this compound induced DNA damage response pathway.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CNE2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
2. Western Blot Analysis for DDR Markers
This protocol is for detecting the expression and phosphorylation of key proteins in the DNA damage response pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-LC3B, anti-phospho-ATM, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
3. Immunofluorescence Staining for γ-H2AX Foci
This protocol is for visualizing the formation of γ-H2AX foci, a hallmark of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound or vehicle control.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 30 minutes.
-
Incubate with the primary anti-γ-H2AX antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per cell.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of myc promoter and telomerase activity and induction of delayed apoptosis by this compound, a novel G-quadruplex interactive agent in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Syringic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringic acid (SA), a naturally occurring phenolic compound, has garnered significant interest in biomedical research for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] A growing body of evidence suggests that syringic acid can modulate programmed cell death, or apoptosis, in various cell types. This document provides detailed protocols for analyzing the apoptotic effects of syringic acid using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on key assays for detecting apoptosis, including the externalization of phosphatidylserine (Annexin V staining), measurement of mitochondrial membrane potential, and assessment of caspase activity.
Data Summary of Syringic Acid's Effect on Apoptosis
The following tables summarize quantitative data from representative studies on the effects of syringic acid on markers of apoptosis.
Table 1: Effect of Syringic Acid on Cell Viability and Apoptotic Markers in Gastric Cancer Cells (AGS)
| Concentration of Syringic Acid (µg/mL) | Cell Viability (%) | Relative Caspase-3 Expression (Fold Change) | Relative Caspase-9 Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) |
| Control | 100 | 1.0 | 1.0 | 1.0 |
| 5 | ~95 | - | - | - |
| 10 | ~85 | - | - | - |
| 20 | ~60 | - | - | - |
| 25 | ~50 | ~2.5 | ~2.2 | ~0.4 |
| 30 | ~45 | ~3.0 | ~2.8 | ~0.3 |
| 40 | ~35 | - | - | - |
Data adapted from a study on AGS gastric cancer cells treated for 24 hours.[2][3] The IC50 was determined to be approximately 30 µg/mL.[3]
Table 2: Effect of Syringic Acid on Apoptotic and Anti-Apoptotic Protein Expression in H9c2 Cardiomyocytes
| Treatment Group | Relative Bax Expression (Fold Change) | Relative Cleaved Caspase-3 Expression (Fold Change) | Relative Bcl-2 Expression (Fold Change) |
| Normoxia | 1.0 | 1.0 | 1.0 |
| Hypoxia/Reoxygenation (H/R) | Increased | Increased | Decreased |
| H/R + Syringic Acid | Decreased (compared to H/R) | Decreased (compared to H/R) | Increased (compared to H/R) |
This table summarizes the qualitative changes observed in H9c2 cardiomyocytes, where syringic acid exhibited a protective, anti-apoptotic effect against H/R-induced injury.[4][5]
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[7][8] Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[6]
Materials:
-
Syringic Acid
-
Cultured cells (e.g., AGS, HepG2, or other cell line of interest)
-
Phosphate-Buffered Saline (PBS)
-
10X Binding Buffer (100 mM HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Annexin V conjugated to a fluorochrome (e.g., FITC, PE)
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture for 24 hours. Treat cells with various concentrations of syringic acid (e.g., 5-40 µg/mL) for the desired time period (e.g., 24 hours).[2][9] Include an untreated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[11] This assay utilizes a cell-permeable, non-toxic reagent that contains the caspase-3/7 recognition sequence DEVD conjugated to a fluorescent reporter.[12] Upon cleavage by active caspase-3/7, the fluorophore becomes fluorescent, which can be quantified by flow cytometry.
Materials:
-
Syringic Acid treated and control cells
-
Cell-permeable caspase-3/7 reagent (e.g., TF2-DEVD-FMK)
-
Assay Buffer or growth medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare cell suspensions from syringic acid-treated and control cultures at a density of 5 x 10^5 to 1 x 10^6 cells/mL in 0.5 mL of warm medium or buffer.[12]
-
Reagent Addition: Add the caspase-3/7 reagent to the cell suspension according to the manufacturer's instructions (e.g., 1 µL of 500X stock solution per 0.5 mL).[12]
-
Incubation: Incubate the cells for 1 to 4 hours at 37°C in a 5% CO2 incubator, protected from light.[12]
-
Washing: Centrifuge the cells to pellet them and wash twice with assay buffer or growth medium to remove any unbound reagent.[12]
-
Resuspension: Resuspend the final cell pellet in 0.5 mL of assay buffer or growth medium.[12]
-
Analysis: Analyze the cells by flow cytometry, using the appropriate laser and filter for the specific fluorophore (e.g., FITC channel for green fluorescence).[12] An increase in fluorescence intensity indicates an increase in caspase-3/7 activity.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A decrease in mitochondrial membrane potential is an early event in apoptosis.[9] The JC-1 dye is a lipophilic cationic dye that can be used to assess ΔΨm.[13] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[13] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[13] A shift from red to green fluorescence indicates mitochondrial depolarization.
Materials:
-
Syringic Acid treated and control cells
-
JC-1 dye
-
DMSO
-
Assay Buffer
-
CCCP (carbonyl cyanide 3-chlorophenylhydrazone) - as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Reagent Preparation: Prepare a 200 µM JC-1 stock solution in DMSO.[14] Immediately before use, dilute the stock solution to a working concentration of 2 µM in pre-warmed cell culture medium or assay buffer.[15]
-
Cell Preparation: Prepare cell suspensions from syringic acid-treated and control cultures at a density of approximately 1 x 10^6 cells/mL in 1 mL of warm medium.[14] For a positive control, treat a separate sample of cells with CCCP (e.g., 50 µM) for 5-15 minutes.[16]
-
Staining: Add the JC-1 working solution to the cells and incubate for 15 to 30 minutes at 37°C in a 5% CO2 incubator.[14][15]
-
Washing (Optional but Recommended): Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and wash once with 2 mL of warm assay buffer.[17]
-
Resuspension: Resuspend the cell pellet in 500 µL of assay buffer.[14]
-
Analysis: Analyze the cells immediately by flow cytometry. Detect red aggregates in the FL2 channel and green monomers in the FL1 channel.[17] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[13]
Visualizations
Caption: Experimental workflow for analyzing syringic acid-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syringic acid inhibits apoptosis pathways via downregulation of p38MAPK and JNK signaling pathways in H9c2 cardiomyocytes following hypoxia/reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chem-agilent.com [chem-agilent.com]
Application Notes and Protocols: Assessing the Impact of Syuiq-5 on c-myc Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syuiq-5 is a small molecule identified as a G-quadruplex ligand. G-quadruplexes are secondary structures formed in nucleic acid sequences that are rich in guanine. The promoter region of the c-myc oncogene is known to form a G-quadruplex structure, which acts as a silencer element. By stabilizing this structure, this compound can inhibit the transcription of c-myc, a critical regulator of cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of c-myc expression is a hallmark of many human cancers. Therefore, compounds like this compound that can modulate its expression are of significant interest in cancer research and drug development.
These application notes provide a comprehensive overview of the methods used to assess the impact of this compound on c-myc expression, from the transcriptional to the protein level. Detailed protocols for key experiments are provided to enable researchers to investigate the effects of this compound in their own cellular models.
Signaling Pathway of this compound Action on c-myc
This compound exerts its inhibitory effect on c-myc expression primarily by binding to and stabilizing the G-quadruplex structure in the c-myc promoter. This stabilization impedes the binding of transcription factors necessary for gene expression, leading to a downregulation of c-myc mRNA and subsequently, a decrease in c-Myc protein levels. This mechanism ultimately results in anti-proliferative effects and can induce senescence or apoptosis in cancer cells.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Syuiq-5 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Syuiq-5 in cytotoxicity assays. The following sections offer frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a novel G-quadruplex ligand, a class of molecules that stabilize G-quadruplex structures in DNA.[1] These structures are particularly prevalent in telomeres and the promoter regions of oncogenes like c-myc.[1] By stabilizing these structures, this compound can induce telomere damage and inhibit the transcription of key cancer-related genes.[1][2] Research has shown that this compound's cytotoxic effects stem from its ability to trigger autophagy and apoptosis in cancer cells through the delocalization of TRF2 from telomeres and by inhibiting the Akt-FOXO3a signaling pathway.[1][2]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on published data, a broad starting range for this compound concentration is between 0.1 µg/mL and 10 µg/mL. For initial screening, a logarithmic dose-response curve within this range is recommended. The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 0.93 µg/mL in CNE2 cells and 0.55 µg/mL in HeLa cells after a 72-hour treatment. However, the optimal concentration is highly cell-line dependent and should be determined empirically for each new cell line.
Q3: Is this compound fluorescent, and can this interfere with my cytotoxicity assay?
Yes, as an indolyl-quinolinium derivative, this compound is expected to be a fluorescent compound. This intrinsic fluorescence can interfere with common cytotoxicity assays that rely on fluorescent or colorimetric readouts, such as those using Alamar Blue (resazurin), MTT, or neutral red. It is crucial to run appropriate controls to account for any potential spectral overlap or direct interaction with assay reagents.
Q4: How can I control for this compound's intrinsic fluorescence in my assay?
To mitigate interference from this compound's fluorescence, include the following controls in your experimental setup:
-
Compound-only control: Wells containing this compound in cell-free media to measure its background fluorescence.
-
Vehicle-control cells: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Untreated cells: A baseline control of cells in media alone.
The background fluorescence from the compound-only control should be subtracted from the readings of the treated cells.
Q5: What is the recommended method for preparing this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For cell-based assays, this stock solution should be further diluted in cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%. Always prepare fresh dilutions from the stock solution for each experiment to ensure stability and potency.
Data Presentation: this compound Cytotoxicity
The following table summarizes reported IC50 values for this compound in different cancer cell lines. This data should be used as a reference, and it is essential to determine the IC50 for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| CNE2 | Nasopharyngeal Carcinoma | 72 | ~0.93 |
| HeLa | Cervical Cancer | 72 | ~0.55 |
Note: This table is based on limited available data and should be expanded as more research becomes available.
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence assays)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of the cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, visually inspect the wells to ensure they are not overgrown.
-
Perform a cell viability assay (e.g., Alamar Blue or MTT) to determine the linear range of the assay with respect to cell number.
-
Select a seeding density that falls within the linear range of the assay and results in approximately 80-90% confluency at the end of the experiment.
Protocol 2: Optimizing this compound Concentration using a Dose-Response Curve
Objective: To determine the IC50 value of this compound for a specific cell line.
Materials:
-
Cells seeded at the optimal density (determined in Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cytotoxicity assay reagent (e.g., Alamar Blue, MTT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with is 0.01 µg/mL to 10 µg/mL.
-
Include the necessary controls: untreated cells, vehicle-treated cells, and compound-only controls (media with this compound at each concentration).
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protecting the plate from light if the reagent is light-sensitive.
-
Measure the absorbance or fluorescence using a plate reader.
-
Subtract the background from the compound-only controls.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence/absorbance in compound-only wells | Intrinsic fluorescence/color of this compound. | - Subtract the average background reading from all experimental wells. - If the signal is too high, consider using a cytotoxicity assay with a different detection method (e.g., luminescence-based, such as CellTiter-Glo®). - Determine the excitation and emission spectra of this compound and choose assay reagents with non-overlapping spectra. |
| Inconsistent results between experiments | - Variation in cell seeding density. - Degradation of this compound stock solution. - Inconsistent incubation times. | - Strictly adhere to the optimized seeding density. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Ensure precise timing for all incubation steps. |
| Low signal-to-noise ratio | - Suboptimal cell number. - Insufficient incubation time with the assay reagent. - Cell line is resistant to this compound. | - Re-optimize the cell seeding density. - Increase the incubation time with the assay reagent, ensuring it remains within the linear range of the assay. - Increase the concentration range of this compound and/or the treatment duration. |
| Edge effects on the 96-well plate | Evaporation from the outer wells of the plate. | - Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity. - Ensure the incubator has adequate humidity. |
| This compound precipitates in the media | Poor solubility of this compound at the tested concentrations. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution but non-toxic to cells. - Prepare fresh dilutions and vortex thoroughly before adding to the cells. - If precipitation persists, consider using a different solvent or a solubilizing agent, and validate its compatibility with the cells and the assay. |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A G-quadruplex ligand this compound induces autophagy by inhibiting the Akt-FOXO3a pathway in nasopharyngeal cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
Syuiq-5 In Vitro Solubility: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common solubility issues encountered with Syuiq-5 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a G-quadruplex ligand investigated for its potential anticancer properties. It has been shown to stabilize G-quadruplex structures, inhibit c-myc gene promoter activity, and induce senescence and autophagy in cancer cells by triggering telomere damage.[1][2]
Summary of this compound Chemical Properties
| Property | Value | Reference |
| CAS Number | 188630-47-9 | [3] |
| Molecular Formula | C₂₀H₂₂N₄ | [3] |
| Molecular Weight | 318.42 g/mol | [3] |
| SMILES | CN(C)CCCNC1=C2C=CC=C1N=C2C3=CC=CC=C3N2 | [1][2] |
| Appearance | Powder | [3] |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[3][4] A solubility of ≥20 mg/mL in DMSO has been reported.[4]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What could be the cause and how can I prevent it?
This is a common issue with compounds that are highly soluble in DMSO but have poor aqueous solubility. The precipitation occurs because the compound is no longer soluble when the concentration of the organic solvent (DMSO) is significantly reduced in the aqueous buffer.
To prevent precipitation, consider the following strategies:
-
Lower the final concentration of this compound: The final concentration in your assay may be above its aqueous solubility limit.
-
Decrease the percentage of DMSO in the final solution gradually: Instead of a single large dilution, perform serial dilutions.
-
Use a co-solvent: Adding a small amount of a water-miscible organic co-solvent to your aqueous buffer may improve solubility.
-
Adjust the pH of the buffer: The solubility of this compound may be pH-dependent. Experiment with a range of pH values to find the optimal condition.
-
Warm the buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your assay.
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store the this compound powder at -20°C for up to 2 years.[3] A stock solution in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[3]
Troubleshooting Guide: Common this compound Solubility Issues
This guide provides a structured approach to troubleshooting common solubility problems with this compound in your in vitro experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds aqueous solubility. | 1. Determine the kinetic solubility of this compound in your specific buffer (see Experimental Protocols).2. Reduce the final working concentration of this compound in your assay. |
| Rapid change in solvent polarity. | 1. Perform a serial dilution of the DMSO stock in the aqueous buffer.2. Vortex or mix the solution gently but thoroughly after each addition. |
| Buffer composition is not optimal. | 1. Test the solubility of this compound in a range of buffers with different pH values.2. Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to your buffer, if compatible with your assay. |
Problem: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Potential Cause | Troubleshooting Step |
| Time-dependent precipitation. | 1. Prepare fresh dilutions of this compound immediately before use.2. Assess the time-dependent stability of this compound in your assay buffer. |
| Temperature fluctuations. | 1. Ensure your experimental setup maintains a constant and appropriate temperature.2. Avoid freeze-thaw cycles of the diluted this compound solution. |
| Compound aggregation. | 1. Perform Dynamic Light Scattering (DLS) to assess for aggregation (see Experimental Protocols).2. If aggregation is detected, try the troubleshooting steps for immediate precipitation. |
Experimental Protocols
1. Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Nephelometer
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In the 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution in triplicate.
-
Add the aqueous buffer to each well to achieve the desired final concentrations (e.g., 198 µL for a 1:100 dilution).
-
Include buffer-only and DMSO-only controls.
-
Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.
-
Measure the light scattering at 90° using a nephelometer.
-
The concentration at which a significant increase in nephelometry signal is observed compared to the controls is considered the kinetic solubility limit.
-
2. Assessment of Compound Aggregation by Dynamic Light Scattering (DLS)
This protocol helps to determine if this compound is forming aggregates in your solution.
-
Materials:
-
This compound solution in the final assay buffer
-
DLS instrument
-
Low-volume cuvette or multi-well plate compatible with the DLS instrument
-
-
Procedure:
-
Prepare a dilution series of this compound in the final assay buffer.
-
Filter the solutions through a 0.22 µm filter to remove any dust particles.
-
Transfer the filtered solutions to the appropriate cuvette or plate.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Acquire DLS data according to the instrument's instructions.
-
Analyze the data to determine the size distribution of particles in the solution. The presence of large particles or a high polydispersity index (PDI) may indicate compound aggregation.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Telomere Damage and Autophagy Induction
This compound exerts its anticancer effects by stabilizing G-quadruplex structures, particularly at the telomeres. This stabilization leads to the delocalization of the shelterin protein TRF2, which in turn activates the ATM-dependent DNA damage response pathway. The activation of ATM leads to the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, and ultimately induces autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[5]
Caption: this compound induced telomere damage and autophagy pathway.
General Workflow for Investigating this compound Solubility
This workflow provides a logical sequence of experiments to assess and troubleshoot the solubility of this compound for in vitro studies.
Caption: A logical workflow for assessing and troubleshooting this compound solubility.
References
- 1. This compound|CAS 188630-47-9|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. abmole.com [abmole.com]
- 5. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Syuiq-5 experiments
Syuiq-5 Technical Support Center
Welcome to the technical support center for this compound, a novel, potent, and selective inhibitor of the MEK1/2 kinases, crucial components of the MAPK/ERK signaling pathway.[1] This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and ensure consistent, reproducible results in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are observing significant variability in the IC50 value of this compound in our cell-based assays across different experimental runs. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors.[2][3] The primary sources of variability often involve cell culture conditions, compound handling, and assay protocol execution.
Potential Causes & Troubleshooting Steps:
-
Cell Culture Inconsistency:
-
Cell Passage Number: Cell lines can exhibit phenotypic drift at high passage numbers, altering their response to inhibitors.[4]
-
Solution: Use cells within a consistent, low passage number range for all experiments. We recommend creating a master cell bank and generating new working banks periodically.
-
-
Cell Confluency: Assaying cells at different confluency levels can impact results, as cell signaling and proliferation rates change with density.
-
Solution: Standardize the cell seeding density and ensure cells are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.[4]
-
-
Mycoplasma Contamination: This common, often undetected contamination can dramatically alter cellular responses.[4]
-
Solution: Routinely test your cell cultures for mycoplasma.
-
-
-
Compound Handling & Stability:
-
Solubility Issues: this compound may precipitate out of solution if not handled correctly, leading to an inaccurate final concentration in the assay.[5]
-
Solution: Ensure your DMSO stock is fully dissolved before preparing dilutions. When diluting into aqueous assay media, mix thoroughly and avoid intermediate aqueous dilutions where the compound is at a high concentration.[5]
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the DMSO stock can lead to compound degradation or precipitation.[5]
-
Solution: Aliquot your this compound stock solution into single-use volumes to minimize freeze-thaw cycles.
-
-
-
Assay Protocol Deviations:
-
Inconsistent Incubation Times: Variations in incubation time with this compound or with the final detection reagent can affect the final readout.[6]
-
Solution: Use a calibrated timer for all incubation steps and process plates consistently.
-
-
Data Presentation: Impact of Cell Passage on this compound IC50
The following table illustrates fictional data showing how IC50 values can drift as cell passage number increases.
| Cell Line | Low Passage (P5-P10) IC50 | High Passage (P25-P30) IC50 | Fold Change |
| HT-29 | 15 nM | 45 nM | 3.0x |
| A375 | 8 nM | 30 nM | 3.8x |
This variability underscores the importance of maintaining consistent cell passage numbers in your experiments.[3]
Logical Workflow: Troubleshooting IC50 Variability
The diagram below outlines a logical workflow to diagnose the source of inconsistent IC50 values.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Poor Solubility of this compound in Aqueous Media
Question: We are having trouble dissolving this compound in our cell culture medium, even at low final DMSO concentrations. What can we do to improve its solubility?
Answer: this compound, like many small molecule inhibitors, has low aqueous solubility. Precipitation during dilution into assay media is a common source of error.[5] Proper solubilization techniques are critical.
Recommendations:
-
Optimize DMSO Stock Concentration: While high-concentration stocks are useful, a 10-20 mM stock in 100% DMSO is typically a good starting point. Ensure the compound is completely dissolved in DMSO before any dilution. Gentle warming (to 37°C) or brief sonication may help.[7]
-
Direct Dilution: Avoid serial dilutions in aqueous buffers. Dilute the DMSO stock directly into the final assay medium, which often contains proteins (like serum) that can help maintain compound solubility.[5]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced cytotoxicity and effects on compound solubility.
-
Use of Surfactants (For Biochemical Assays): For cell-free (biochemical) assays, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of hydrophobic compounds.[8]
Experimental Protocols
Detailed Protocol: Cell Viability (MTS) Assay for IC50 Determination
This protocol describes a method to determine the IC50 of this compound using a colorimetric MTS assay, which measures the metabolic activity of viable cells.[9]
Materials:
-
Cells of interest (e.g., A375 melanoma cells)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound, 10 mM stock in DMSO
-
96-well, clear-bottom, white-walled tissue culture plates
-
MTS reagent solution (containing an electron coupling reagent like PES)[10]
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in their exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[11]
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution series of this compound in complete growth medium. Start from a high concentration (e.g., 10 µM) and perform 1:3 serial dilutions. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay and Data Collection:
-
Add 20 µL of MTS reagent directly to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Measure the absorbance at 490 nm using a plate reader.
-
Experimental Workflow Diagram
Caption: Workflow for a 96-well cell viability (MTS) assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway.[1][12] This pathway is frequently hyperactivated in various cancers and is critical for cell proliferation, differentiation, and survival.[13]
This compound Target Pathway Diagram
Caption: this compound inhibits the MAPK/ERK pathway at MEK1/2.
Q2: What type of microplate should I use for my assay? The choice of microplate depends on the assay's detection method.[14]
-
Colorimetric Assays (e.g., MTS, MTT): Use clear-bottom plates. White walls are recommended to maximize the signal, but fully clear plates are also acceptable.
-
Fluorescence Assays: Use black, opaque-walled plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[15]
-
Luminescence Assays: Use solid white, opaque plates to maximize the luminescent signal reflection.[6]
Q3: Can I use this compound in animal models? Yes, this compound has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines. Always perform a small-scale tolerability study before commencing large efficacy experiments.
Q4: How should I store this compound? Store the lyophilized powder at -20°C. Once reconstituted in DMSO, store in tightly sealed, single-use aliquots at -80°C to maintain stability and prevent degradation from moisture and repeated freeze-thaw cycles.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bitesizebio.com [bitesizebio.com]
How to mitigate Syuiq-5 off-target effects
Technical Support Center: Syuiq-5
Important Notice: Information regarding "this compound" is not available in the public domain or scientific literature based on current searches. The following content is a generalized framework for addressing off-target effects of a hypothetical therapeutic agent, which can be adapted once specific details about this compound become available. The experimental protocols and data presented are illustrative examples and should not be directly applied to any specific compound without validation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for therapeutics like this compound?
Off-target effects are unintended interactions of a drug with cellular components other than its intended target. These interactions can lead to undesired side effects, toxicity, or reduced therapeutic efficacy. For a novel agent like this compound, characterizing and mitigating these effects is a critical step in its development to ensure safety and effectiveness.
Q2: How can I determine if the cellular phenotype I observe is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is a key challenge. A multi-pronged approach is recommended:
-
Dose-response analysis: On-target effects should correlate with the known binding affinity (e.g., IC50 or EC50) of this compound for its intended target. Off-target effects may occur at different concentration ranges.
-
Rescue experiments: If the observed phenotype is due to an on-target effect, it should be reversible by overexpressing the wild-type target or by introducing a mutation in the target that prevents this compound binding.
-
Use of structurally distinct inhibitors: Employing other inhibitors that target the same molecule as this compound but have a different chemical structure can help confirm if the observed phenotype is target-specific. If multiple, structurally unrelated inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Cellular thermal shift assay (CETSA): This method can be used to verify the direct binding of this compound to its intended target in a cellular context.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
This could indicate significant off-target activity. The following troubleshooting steps can help identify the cause and potential mitigation strategies.
Experimental Workflow for Investigating Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Table 1: Example Data for Dose-Response Analysis
| Concentration (nM) | Cell Viability (%) [this compound] | Cell Viability (%) [Control Compound] |
| 1 | 98 ± 2.1 | 99 ± 1.5 |
| 10 | 95 ± 3.4 | 98 ± 2.0 |
| 100 | 75 ± 5.6 | 97 ± 2.3 |
| 1000 | 40 ± 7.8 | 96 ± 2.5 |
| 10000 | 15 ± 4.2 | 95 ± 3.1 |
Protocol: Kinase Profiling
-
Compound Preparation: Prepare this compound at a concentration of 1 µM in a suitable buffer (e.g., DMSO).
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that screens against a broad panel of human kinases (e.g., 400+ kinases).
-
Assay Principle: The assay typically measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase in the panel. The results are often expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle control.
-
Data Analysis: Identify kinases that are significantly inhibited by this compound (e.g., >50% inhibition). These are potential off-targets.
Issue 2: Observed phenotype is inconsistent with known function of the intended target.
This strongly suggests an off-target effect or the involvement of a previously unknown signaling pathway.
Signaling Pathway Analysis
Caption: On-target vs. potential off-target signaling pathways.
Protocol: Target Deconvolution using Mass Spectrometry
-
Immobilize this compound: Covalently attach this compound to a solid support (e.g., sepharose beads) to create an affinity matrix.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Affinity Pulldown: Incubate the this compound affinity matrix with the cell lysate to allow for the binding of target and off-target proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are specifically pulled down by the this compound matrix compared to a control matrix (beads without this compound). These proteins are candidate off-targets.
Table 2: Example Hit List from Affinity Pulldown LC-MS/MS
| Protein ID | Protein Name | Peptide Count (this compound) | Peptide Count (Control) | Fold Change |
| P12345 | Intended Target | 58 | 2 | 29 |
| Q67890 | Kinase X | 35 | 1 | 35 |
| R24680 | Phosphatase Y | 21 | 3 | 7 |
| S13579 | Housekeeping Protein | 10 | 9 | 1.1 |
This data suggests that Kinase X and Phosphatase Y are potential off-targets of this compound. Further validation would be required.
Technical Support Center: Syuiq-5 Efficacy in Drug-Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Syuiq-5, a G-quadruplex ligand, in drug-resistant cancer cell lines.[1][2][3] this compound has been shown to inhibit cancer cell proliferation, induce senescence and autophagy, and inhibit c-myc gene promoter activity.[1][2][4][5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell lines that have developed resistance.
Problem 1: Reduced this compound Efficacy in a Known Sensitive Cell Line Over Time
If you observe a decrease in the effectiveness of this compound in a cell line that was previously sensitive, it may indicate the development of acquired resistance.
Possible Cause A: Increased Drug Efflux
Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.[6][7] This reduces the intracellular concentration of this compound, diminishing its therapeutic effect.
Suggested Solution:
-
Co-administration with an Efflux Pump Inhibitor: To counteract this, consider co-administering this compound with a known efflux pump inhibitor, such as Verapamil or Tariquidar.[8] This can help restore the intracellular concentration of this compound. It's important to note that while many efflux pump inhibitors have been investigated, none are currently approved for routine clinical use due to potential toxicity and interactions with drug-metabolizing enzymes.[9]
-
Experimental Workflow:
-
Determine the IC50 of this compound in your resistant cell line.
-
Treat the resistant cells with a combination of this compound and a range of concentrations of the efflux pump inhibitor.
-
Perform a cell viability assay (e.g., MTT assay) to assess the combined effect.[10][11][12][13][14]
-
Analyze the data for synergistic effects.[15][16][17][18][19]
-
Possible Cause B: Altered Drug Metabolism
Cancer cells can alter their metabolic pathways to inactivate cytotoxic drugs. This compound is known to be metabolized by cytochrome P450 enzymes, specifically Cyp3A1/2 in rats.[20] Upregulation of these enzymes could lead to faster degradation of this compound.
Suggested Solution:
-
Inhibition of Cytochrome P450: Co-administer this compound with a known inhibitor of the relevant cytochrome P450 enzymes. For instance, Ketoconazole has been shown to inhibit this compound metabolism in rat liver microsomes.[20]
-
Experimental Workflow:
-
Confirm the expression of relevant cytochrome P450 enzymes in your cell line via Western blot or qPCR.
-
Treat the resistant cells with this compound in combination with a cytochrome P450 inhibitor.
-
Assess cell viability to determine if the efficacy of this compound is restored.
-
Problem 2: Lack of this compound Efficacy in a Novel, Untested Cell Line
If this compound is ineffective in a new cell line, it may be due to intrinsic resistance.
Possible Cause: Pre-existing Resistance Mechanisms
The cell line may inherently possess resistance mechanisms, such as high levels of drug efflux pumps or mutations in the drug's target pathway.
Suggested Solution:
-
Characterize the Cell Line:
-
Assess Efflux Pump Expression: Use Western blotting or flow cytometry to determine the baseline expression levels of common drug efflux pumps like P-gp/MDR1.
-
Sequence Key Genes: Since this compound is known to affect the c-myc promoter and telomeres, sequence these regions to identify any potential mutations that could prevent drug binding or effect.[2][4]
-
-
Synergy Studies: Investigate the combination of this compound with other anti-cancer agents that have different mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a G-quadruplex ligand.[1] It stabilizes G-quadruplex structures in DNA, particularly in the promoter region of the c-myc oncogene and at telomeres.[2][4] This leads to the inhibition of c-myc expression, telomere damage, and the induction of senescence and autophagy in cancer cells.[1][4][5]
Q2: How can I determine if my cell line is developing resistance to this compound?
A2: You can monitor the half-maximal inhibitory concentration (IC50) of this compound over time. A significant increase in the IC50 value suggests the development of resistance.[21][22] This is typically done by performing cell viability assays (e.g., MTT assay) with a range of this compound concentrations at different passages of the cell line.[10][11][12][13][14]
Q3: Are there any known synergistic drug combinations with this compound?
A3: While specific synergistic combinations with this compound are not extensively documented in publicly available literature, a common strategy to overcome resistance to targeted therapies is to use them in combination with other agents.[23] Given its mechanism of action, combining this compound with drugs that target other signaling pathways crucial for cancer cell survival (e.g., PI3K/AKT or MAPK pathways) could be a promising approach.[24][25]
Q4: What is the recommended method for assessing cell viability after this compound treatment?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[10][11][14] It measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.[11]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) |
| Sensitive (Parental) | 5 |
| Resistant Sub-line | 50 |
Table 2: Hypothetical Effect of an Efflux Pump Inhibitor on this compound IC50 in a Resistant Cell Line
| Treatment | This compound IC50 (µM) in Resistant Cell Line |
| This compound alone | 50 |
| This compound + Verapamil (10 µM) | 8 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[10][11][12][13][14]
-
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][12]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Read the absorbance at 570 nm using a microplate reader.[11][12]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Western Blot for Efflux Pump Expression
This protocol is a general guide for Western blotting.[25][26][27]
-
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the efflux pump of interest (e.g., anti-P-gp/MDR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of myc promoter and telomerase activity and induction of delayed apoptosis by this compound, a novel G-quadruplex interactive agent in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Reversing multidrug resistance by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 16. d-nb.info [d-nb.info]
- 17. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative methods for assessing drug synergism. | Semantic Scholar [semanticscholar.org]
- 20. Biotransformation and pharmacokinetics of the novel anticancer drug, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
Syuiq-5 dose-dependent pharmacokinetics challenges
Welcome to the technical support center for Syuiq-5. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the dose-dependent pharmacokinetics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule inhibitor of the intracellular kinase, Kinase-X. It is currently under preclinical development for oncology indications. The therapeutic hypothesis is that by inhibiting Kinase-X, this compound disrupts a critical signaling pathway responsible for tumor cell proliferation and survival.
Q2: What is meant by "dose-dependent" or "non-linear" pharmacokinetics in the context of this compound?
A2: Dose-dependent or non-linear pharmacokinetics means that a change in the dose of this compound does not result in a proportional change in its plasma concentration at a steady state.[1] For this compound, this is observed as a greater-than-proportional increase in plasma exposure (AUC) and maximum concentration (Cmax) with increasing doses. This is primarily due to the saturation of its main metabolic pathway.[2]
Q3: Why is it crucial to understand the non-linear pharmacokinetics of this compound?
A3: Understanding the non-linear pharmacokinetics of this compound is critical for several reasons. Firstly, it complicates dose selection for clinical trials and could lead to unexpected toxicity if not properly characterized.[3] Secondly, it can affect the therapeutic window of the drug.[4] Lastly, inter-individual variability in metabolic capacity can lead to significant differences in drug exposure, making patient outcomes less predictable.
Q4: What is the primary metabolic pathway for this compound?
A4: In preclinical species, this compound is primarily metabolized by the CYP-S family of enzymes in the liver. This enzymatic pathway is saturable, meaning that at higher concentrations of this compound, the enzymes cannot metabolize the drug any faster. This saturation is the main reason for the observed non-linear pharmacokinetics.[2]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during in vivo pharmacokinetic studies with this compound.
Issue 1: Greater-than-proportional increase in AUC and Cmax with increasing doses.
-
Question: We conducted a dose-ranging study in rodents and observed that doubling the dose of this compound resulted in a four-fold increase in AUC. Is this expected?
-
Answer: Yes, this is the characteristic non-linear pharmacokinetic profile of this compound. The primary cause is the saturation of the CYP-S metabolic enzymes.[2][5] At lower doses, the metabolism follows first-order kinetics (a constant fraction of the drug is eliminated over time). As the dose increases, the concentration of this compound at the enzyme active site begins to exceed the enzyme's capacity (Km). The metabolism then shifts towards zero-order kinetics (a constant amount of drug is eliminated over time), leading to a decrease in clearance and a disproportionate increase in plasma concentration.
Issue 2: High inter-animal variability in plasma concentrations.
-
Question: In our pharmacokinetic study, we are observing significant variability in this compound plasma concentrations between animals, even at the same dose level. What could be the cause?
-
Answer: High inter-animal variability is a common challenge with drugs exhibiting non-linear pharmacokinetics.[6] Potential causes include:
-
Genetic Polymorphisms: Minor genetic differences in the expression or activity of CYP-S enzymes among the animals can lead to significant variations in metabolic capacity.
-
Induction or Inhibition of Metabolism: Co-administered substances or even dietary components could be inducing or inhibiting the activity of CYP-S enzymes, leading to variable clearance rates.[7]
-
Experimental Technique: Inconsistent dosing techniques (e.g., slight variations in oral gavage) or stress during blood sampling can affect absorption and distribution.
-
Issue 3: Difficulty in establishing a clear dose-response relationship for efficacy.
-
Question: We are struggling to correlate the administered dose of this compound with the observed anti-tumor efficacy in our xenograft model. Why might this be the case?
-
Answer: The non-linear pharmacokinetics of this compound can obscure the dose-response relationship. Instead of correlating efficacy with the administered dose, it is more informative to correlate it with the measured plasma exposure (AUC). Due to the high variability in exposure at a given dose, some animals may be in the therapeutic range while others are below it. It is recommended to perform a detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis to establish the relationship between this compound exposure and its pharmacological effect.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Oral Dose in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng*hr/mL) | Clearance (L/hr/kg) |
| 1 | 50 | 1.0 | 250 | 4.0 |
| 2 | 110 | 1.0 | 580 | 3.4 |
| 5 | 350 | 1.5 | 2100 | 2.4 |
| 10 | 950 | 2.0 | 7800 | 1.3 |
As shown in the table, a 10-fold increase in dose from 1 mg/kg to 10 mg/kg results in a 19-fold increase in Cmax and a 31.2-fold increase in AUC, demonstrating significant non-linearity.
Experimental Protocols
Protocol: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a method for the sensitive and accurate quantification of this compound in plasma samples.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d4 (deuterated internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Blank plasma from the study species
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of this compound and this compound-d4 in DMSO.
-
Serially dilute the this compound stock solution in ACN to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 2000 ng/mL).
-
Spike blank plasma with the working solutions to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the internal standard (e.g., 100 ng/mL this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Optimized transitions for this compound and this compound-d4.
5. Data Analysis:
-
Integrate the peak areas for this compound and this compound-d4.
-
Calculate the peak area ratio (this compound / this compound-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
Visualizations
Diagrams
Caption: Workflow for an in-vivo pharmacokinetic study of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Cause-and-effect of this compound's non-linear pharmacokinetics.
References
- 1. Pharmacokinetics made easy 9: Non-linear pharmacokinetics - Australian Prescriber [australianprescriber.tg.org.au]
- 2. certara.com [certara.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Exposure Response in Drug Development - The ASCO Post [ascopost.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.drugbank.com [blog.drugbank.com]
Overcoming limitations in Syuiq-5 delivery for in vivo studies
Welcome to the technical support center for Syuiq-5 in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during the in vivo delivery of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
1. Formulation and Solubility Issues
-
Question: My this compound is not dissolving properly for in vivo administration. What vehicle should I use?
Answer: this compound is known to be soluble in DMSO. For in vivo studies, it is crucial to use a vehicle that is well-tolerated by the animals and can maintain this compound in solution. While the exact vehicle used in the key pharmacokinetic studies has not been detailed, a common approach for poorly soluble compounds administered intraperitoneally (i.p.) is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a pharmaceutically acceptable carrier.
A recommended starting formulation, based on vehicles used for other G-quadruplex ligands, is a mixture of Cremophor EL, ethanol, and phosphate-buffered saline (PBS). A common ratio is 12.5% Cremophor EL, 12.5% ethanol, and 75% PBS.
Experimental Protocol: Preparation of this compound Formulation
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a sterile tube, mix one part of the this compound stock solution with one part of Cremophor EL.
-
Add one part of ethanol to the mixture and vortex thoroughly.
-
Slowly add six parts of sterile PBS to the mixture while vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any precipitation. If precipitation occurs, sonication may be used to aid dissolution. The final concentration of DMSO should be kept low (ideally below 5%) to minimize toxicity.
-
-
Question: The formulated this compound is precipitating upon dilution with saline or PBS. How can I prevent this?
Answer: Precipitation upon dilution with aqueous solutions is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Increase the concentration of the co-solvent: You can try slightly increasing the percentage of Cremophor EL and ethanol in your final formulation. However, be mindful of the potential for increased toxicity.
-
Use a different vehicle system: Other potential vehicles for poorly soluble compounds include solutions containing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or formulating this compound as a nano- or microcrystal suspension.
-
Sonication: As mentioned in the protocol, brief sonication can help to redissolve small amounts of precipitate.
-
Warm the solution: Gently warming the solution to 37°C may help to keep the compound in solution, but ensure that the compound is stable at this temperature.
-
2. Pharmacokinetics and Dosing
-
Question: I am not observing the expected therapeutic effect. How can I optimize the dose and administration route?
Answer: The pharmacokinetics of this compound have been shown to be nonlinear in rats following intraperitoneal (i.p.) administration.[1] This means that a simple proportional increase in dose may not result in a proportional increase in plasma concentration.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats (i.p. Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 15 | 155 ± 45 | 0.5 | 465 ± 123 |
| 30 | 423 ± 112 | 0.5 | 1345 ± 345 |
| 60 | 1234 ± 345 | 1.0 | 5678 ± 1234 |
3. Potential Toxicity and Off-Target Effects
-
Question: I am observing signs of toxicity in my animals. What are the known side effects of this compound and how can I mitigate them?
Answer: While specific in vivo toxicity data for this compound is limited, G-quadruplex ligands as a class have been reported to have potential off-target effects. One notable concern is cardiovascular toxicity, which has been observed with other pentacyclic acridinium salts. Therefore, it is important to monitor for any signs of distress in the animals, including changes in weight, behavior, and activity levels.
Mitigation Strategies:
-
Dose reduction: If toxicity is observed, reducing the dose of this compound is the first step.
-
Vehicle control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation itself.
-
Monitor for specific organ toxicity: this compound is metabolized by cytochrome P450 enzymes, primarily Cyp3A1/2 in rats.[1] This suggests that the liver is a key organ in its metabolism and could be a site of toxicity. Consider performing histopathological analysis of major organs at the end of the study.
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a G-quadruplex ligand. It functions by stabilizing G-quadruplex structures in the DNA, particularly in telomeres and the promoter region of the c-myc oncogene. This stabilization leads to telomere damage, inhibition of c-myc expression, and ultimately induces senescence and autophagy in cancer cells.
-
What is a recommended protocol for in vivo administration of this compound?
Experimental Protocol: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Animal Handling: Acclimatize the animals to the facility for at least one week before the experiment. All procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Formulation Preparation: Prepare the this compound formulation as described in the "Formulation and Solubility Issues" section. Ensure the final solution is sterile and at room temperature.
-
Dosing: The recommended starting dose range, based on rat studies, is 15-60 mg/kg.[1] The injection volume should be calculated based on the animal's body weight and should not exceed 10 mL/kg for mice.
-
Injection Procedure:
-
Restrain the mouse firmly but gently.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the this compound formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Tumor growth should be measured at regular intervals.
-
-
How can I visualize the experimental workflow?
Below is a diagram illustrating the key steps in an in vivo study with this compound.
Caption: Experimental workflow for in vivo studies using this compound.
-
What is the signaling pathway affected by this compound?
This compound's mechanism of action involves the induction of telomere damage, which triggers a DNA damage response pathway.
Caption: Simplified signaling pathway of this compound in cancer cells.
References
How to prevent degradation of Syuiq-5 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Syuiq-5 to prevent its degradation in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term and short-term use?
A1: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) and can be kept at 4°C for shorter periods (up to 2 years).[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3]
Q3: What are the recommended storage conditions for this compound in a DMSO solution?
A3: For this compound dissolved in DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] For very short-term storage, solutions in DMSO may be stable for up to 2 weeks at 4°C.[2][4]
Q4: My experimental results are inconsistent. Could degradation of this compound be a factor?
A4: Yes, inconsistent results can be a sign of compound degradation. This compound, as a cryptolepine derivative containing indole and quinoline structures, may be susceptible to certain environmental factors. Key factors to consider are exposure to light and the pH of your solution. To mitigate this, always prepare fresh solutions and protect them from light.
Q5: What is the known mechanism of action for this compound?
A5: this compound is a G-quadruplex ligand that stabilizes G-quadruplex structures, leading to the induction of senescence and autophagy in cancer cells.[1][5] It inhibits the activity of the c-myc gene promoter and triggers telomere damage by causing the delocalization of Telomeric Repeat Binding Factor 2 (TRF2).[5][6] This telomere damage activates the ATM (Ataxia Telangiectasia Mutated) signaling pathway, which in turn induces autophagy.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity of this compound in my assay. | Degradation of this compound in solution. | - Prepare fresh stock solutions of this compound in DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. - Ensure the final pH of your experimental solution is near neutral and not alkaline (pH > 8), as indole and quinoline derivatives can be unstable at high pH. |
| Precipitation of this compound in my aqueous experimental medium. | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, but still compatible with your experimental system (typically ≤0.5%). - Prepare the final dilution from the DMSO stock solution into your aqueous buffer or medium just before use. - Gently vortex the final solution to ensure it is fully dissolved. |
| Inconsistent results between experimental replicates. | Inconsistent concentration of active this compound due to degradation or handling. | - Standardize your solution preparation protocol. Always use fresh dilutions for each experiment. - Minimize the time between solution preparation and its use in the experiment. - Ensure uniform exposure of all experimental samples to light and temperature. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[1] |
| Powder | N/A | 4°C | Up to 2 years[1] |
| Solution | DMSO | -80°C | Up to 6 months[1][2] |
| Solution | DMSO | -20°C | Up to 1 month[1] |
| Solution | DMSO | 4°C | Up to 2 weeks[2][4] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell-Based Assays
This protocol is based on methodologies described in studies utilizing this compound for in vitro cancer cell treatment.[6]
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound powder to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution to the final desired concentration in your cell culture medium or experimental buffer. It is critical to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is not cytotoxic to your cells (typically below 0.5%).
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound.
-
Visualizations
Caption: Workflow for handling and preparing this compound solutions.
Caption: this compound signaling pathway leading to autophagy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence, Stability, Structure of G-Quadruplexes and Their Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
Troubleshooting Syuiq-5 effects on cell cycle arrest
This guide provides troubleshooting and procedural information for researchers utilizing Syuiq-5, a G-quadruplex ligand, in cell cycle analysis and cancer research. This compound stabilizes G-quadruplex structures, particularly in the c-myc gene promoter, and can induce telomere damage, leading to autophagy and senescence in cancer cells.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a G-quadruplex ligand.[2] Its primary mechanism involves stabilizing G-quadruplex DNA secondary structures. This action has two main consequences:
-
Inhibition of c-myc Promoter Activity: It preferentially binds to the G-quadruplex in the c-myc promoter, inhibiting its activity.[3]
-
Telomere Damage: It induces a potent DNA damage response at telomeres, characterized by the delocalization of Telomeric Repeat Binding Factor 2 (TRF2).[1][4] This damage response activates the ATM kinase pathway.[1][4]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment with this compound leads to several distinct cellular outcomes:
-
Inhibition of Proliferation: this compound effectively inhibits the proliferation of various cancer cell lines, including CNE2 and HeLa cells.[1]
-
Autophagy: The compound is a known inducer of autophagy, a cellular self-degradation process. This is evidenced by the increased formation of LC3-II, a key autophagy marker.[1][5] The induction of autophagy is dependent on the ATM signaling pathway.[1][4]
-
Cellular Senescence: this compound can induce a state of irreversible cell cycle arrest known as senescence.[2][3]
-
Delayed Apoptosis: In leukemia cells, this compound has been shown to induce delayed apoptosis.[6]
Q3: Does this compound cause a specific cell cycle phase arrest?
A3: While the primary literature focuses on outcomes like autophagy and senescence, the induction of a DNA damage response by this compound is a potent trigger for cell cycle arrest. DNA damage, particularly at telomeres, typically activates checkpoints at the G1/S or G2/M transitions to allow for DNA repair. Researchers should anticipate an arrest at these phases, which can be confirmed by flow cytometry.
Q4: How is this compound metabolized in preclinical models?
A4: In rat models, this compound exhibits dose-dependent, nonlinear pharmacokinetics. It is primarily metabolized by the cytochrome P450 enzymes Cyp3A1/2.[7]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Weak Anti-proliferative Effect
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | The effective concentration of this compound is cell-line dependent. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. For CNE2 and HeLa cells, IC50 values were reported as 0.93 µg/mL and 0.55 µg/mL, respectively.[4] |
| Incorrect Incubation Time | Cellular responses to this compound, such as TRF2 delocalization and autophagy, have been observed after 24-48 hours of treatment.[4] Verify that your incubation time is sufficient for the desired effect. |
| Cell Confluency | High cell confluency can alter proliferation rates and drug sensitivity. Ensure you are seeding cells at a consistent, non-confluent density for all experiments. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation. |
Issue 2: High Levels of Cell Death Obscuring Cell Cycle Analysis
| Possible Cause | Recommended Solution |
| Concentration Too High | High concentrations of this compound can lead to widespread cytotoxicity instead of a specific cell cycle arrest. Lower the concentration to a range at or slightly above the IC50 value to observe checkpoint activation without excessive cell death. |
| Prolonged Incubation | Extended exposure can push cells from arrest into apoptosis or other forms of cell death. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for observing cell cycle arrest. |
| Off-Target Effects | While this compound shows preference for the c-myc G-quadruplex, off-target effects are possible at high concentrations.[3] Use the lowest effective concentration possible. |
Issue 3: Discrepancy Between mRNA and Protein Levels of Downstream Targets
| Possible Cause | Recommended Solution |
| Post-Transcriptional Regulation | A change in mRNA (measured by RT-PCR) does not always correlate directly with protein levels.[8] For example, this compound's effect on c-myc is through promoter inhibition, which should decrease mRNA levels. However, effects on other proteins in the pathway may be regulated by protein degradation (e.g., TRF2 is degraded by proteasomes).[1] |
| Timing of Analysis | mRNA and protein expression changes can occur at different times.[8] It is crucial to perform a time-course analysis for both RT-PCR and Western blotting to build a complete picture of the signaling cascade. |
Data Presentation
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | [4] |
| HeLa | Cervical Cancer | 0.5508 | [4] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Seeding: Plate cells in 6-well plates at a density that will prevent confluency for the duration of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and centrifuge again. Resuspend the pellet in 500 µL of ice-cold 70% ethanol while gently vortexing. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Western Blotting for Key Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway leading to cell cycle arrest and autophagy.
Caption: Experimental workflow for assessing this compound effects on cancer cells.
Caption: Troubleshooting flowchart for inconsistent cell cycle arrest results.
References
- 1. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [A G-quadruplex ligand this compound induces autophagy by inhibiting the Akt-FOXO3a pathway in nasopharyngeal cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of myc promoter and telomerase activity and induction of delayed apoptosis by this compound, a novel G-quadruplex interactive agent in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation and pharmacokinetics of the novel anticancer drug, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Syuiq-5 Specificity for c-myc G-Quadruplexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of Syuiq-5 and its derivatives for c-myc G-quadruplexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its specificity for c-myc G-quadruplexes important?
A1: this compound is a quindoline derivative that has been identified as a G-quadruplex (G4) ligand.[1][2] G-quadruplexes are non-canonical secondary DNA structures that can form in guanine-rich sequences, such as the promoter region of the c-myc oncogene.[1][2][3] Stabilization of the c-myc G-quadruplex by ligands like this compound can suppress c-myc transcription, which is a promising strategy for cancer therapy as c-myc is overexpressed in many cancers.[3][4] However, G-quadruplex structures are also found in other locations, such as telomeres. Therefore, the specificity of this compound for the c-myc G-quadruplex over other G-quadruplexes and duplex DNA is crucial to minimize off-target effects and enhance its therapeutic potential.[1]
Q2: How can the specificity of this compound for c-myc G-quadruplexes be improved?
A2: Research has shown that modifying the chemical structure of this compound can improve its specificity. Specifically, creating disubstituted indoloquinoline derivatives has been a successful strategy.[3] Studies have focused on paired substitutions at positions 7 and 11, 8 and 11, and 9 and 11 of the indoloquinoline core.[3] These modifications can alter the electrostatic and steric interactions of the molecule with the G-quadruplex structure, leading to enhanced binding affinity and selectivity for the c-myc G-quadruplex.[3]
Q3: What are the known effects of this compound on cancer cells?
A3: this compound has been shown to inhibit the proliferation of cancer cells.[1] Its mechanism of action involves the stabilization of the c-myc promoter G-quadruplex, leading to the downregulation of c-myc gene expression.[4][5] Additionally, this compound can induce cellular senescence and autophagy by triggering telomere damage through the delocalization of TRF2 from telomeres.[6][7]
Q4: What experimental techniques can be used to evaluate the binding and specificity of this compound and its analogs?
A4: Several biophysical and biochemical assays are commonly used to assess the interaction of ligands with G-quadruplexes. These include:
-
FRET (Förster Resonance Energy Transfer) Melting Assay: To determine the thermal stabilization of the G-quadruplex upon ligand binding.
-
FID (Fluorescent Intercalator Displacement) Assay: To measure the binding affinity of a ligand by its ability to displace a fluorescent probe from the G-quadruplex.
-
PCR (Polymerase Chain Reaction) Stop Assay: To assess the ability of a ligand to stabilize the G-quadruplex and block DNA polymerase progression.
-
Circular Dichroism (CD) Spectroscopy: To characterize the conformation of the G-quadruplex and its changes upon ligand binding.
-
Surface Plasmon Resonance (SPR): To measure the kinetics and affinity of ligand binding in real-time.[8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To obtain detailed structural information about the ligand-G-quadruplex complex.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other G-quadruplex ligands.
| Problem | Possible Cause | Suggested Solution |
| Low or no stabilization of c-myc G-quadruplex observed in FRET melting assay. | Incorrect buffer conditions (e.g., low potassium ion concentration). | Ensure the buffer contains an adequate concentration of potassium ions (e.g., 100 mM KCl), which are essential for the formation and stability of parallel G-quadruplex structures like the one in the c-myc promoter. |
| Degradation of the ligand or DNA. | Prepare fresh solutions of this compound and the G-quadruplex-forming oligonucleotide. Store stock solutions appropriately as recommended by the supplier. | |
| Inappropriate concentration of the ligand. | Perform a concentration titration of this compound to determine the optimal concentration for G-quadruplex stabilization. | |
| Inconsistent results in FID assays. | Interference from the intrinsic fluorescence of the compound. | Select a fluorescent probe with excitation and emission wavelengths that do not overlap with those of the tested ligand. |
| Non-specific binding of the ligand to the fluorescent probe. | Validate the assay by ensuring that the ligand does not quench the fluorescence of the probe in the absence of the G-quadruplex. | |
| Aggregation of the ligand at high concentrations. | Determine the solubility limit of the ligand in the assay buffer and work within a concentration range where it remains soluble. | |
| No PCR stop observed in the PCR stop assay. | The G-quadruplex structure is not forming efficiently under the PCR conditions. | Optimize the annealing temperature and potassium concentration in the PCR buffer to favor G-quadruplex formation. |
| The DNA polymerase used can read through the G-quadruplex structure. | Use a DNA polymerase that is known to be sensitive to G-quadruplex structures. | |
| Poor selectivity of this compound for c-myc G-quadruplex over telomeric G-quadruplex. | The core structure of this compound has inherent affinity for different G-quadruplex topologies. | Synthesize and test disubstituted derivatives of this compound, particularly with modifications at positions 7, 8, 9, and 11, to enhance interactions with the specific loops and grooves of the c-myc G-quadruplex.[3] |
| The experimental conditions favor the formation of multiple G-quadruplex conformations. | Use experimental conditions (e.g., specific ion concentrations, pH) that are known to favor the formation of the desired c-myc G-quadruplex conformation. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related indoloquinoline derivatives in their interaction with c-myc G-quadruplexes. This data can be used to compare the efficacy and selectivity of different compounds.
| Compound | Assay | Target | ΔTm (°C) | IC50 (µM) | Kd (µM) | Reference |
| This compound | PCR Stop | c-myc G-quadruplex | - | - | - | [4] |
| This compound | MST | Telomeric G-quadruplex | - | - | 4.3 ± 0.5 | [9] |
| ISD-05 | MST | Telomeric G-quadruplex | - | - | 0.5 ± 0.1 | [9] |
| SYUIQ-FM05 | MST | Telomeric G-quadruplex | - | - | 8.4 ± 0.7 | [9] |
| Indoloquinoline 28 | FRET | c-myc G-quadruplex | 26.6 | 4.7 (Raji cells) | - | [3] |
| Indoloquinoline 29 | CD melting | c-myc G-quadruplex | 7 | 2.3 (Raji cells) | - | [3] |
| Indoloquinoline 30 | CD melting | c-myc G-quadruplex | 17 | 3.1 (Raji cells) | - | [3] |
Note: ΔTm represents the change in melting temperature of the G-quadruplex upon ligand binding, indicating stabilization. IC50 is the half-maximal inhibitory concentration, indicating the compound's potency in inhibiting cell proliferation. Kd is the dissociation constant, indicating the binding affinity (a lower value indicates higher affinity).
Experimental Protocols
FRET Melting Assay
Objective: To determine the thermal stabilization of the c-myc G-quadruplex by this compound or its analogs.
Materials:
-
Dual-labeled c-myc G-quadruplex forming oligonucleotide (e.g., 5'-FAM-Pu27-TAMRA-3').
-
This compound or its analog.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
Procedure:
-
Prepare a solution of the dual-labeled c-myc oligonucleotide in the assay buffer at a final concentration of 0.2 µM.
-
Prepare a series of dilutions of the this compound compound in the assay buffer.
-
In a 96-well plate, mix the oligonucleotide solution with either the compound dilutions or buffer (for control). A typical final volume is 20-50 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for ligand binding.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).
-
Monitor the fluorescence of the donor fluorophore (e.g., FAM) at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, resulting in a significant change in fluorescence.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (oligonucleotide alone) from the Tm in the presence of the ligand.
Fluorescent Intercalator Displacement (FID) Assay
Objective: To determine the binding affinity of this compound for the c-myc G-quadruplex.
Materials:
-
Unlabeled c-myc G-quadruplex forming oligonucleotide.
-
A fluorescent probe that binds to G-quadruplexes (e.g., Thiazole Orange).
-
This compound or its analog.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Fluorometer or plate reader.
Procedure:
-
Prepare a solution of the c-myc oligonucleotide in the assay buffer and anneal it to form the G-quadruplex structure (e.g., by heating to 95°C for 5 minutes and then slowly cooling to room temperature).
-
Prepare a solution of the fluorescent probe in the assay buffer.
-
In a cuvette or 96-well plate, mix the pre-formed G-quadruplex with the fluorescent probe and incubate until a stable fluorescence signal is achieved.
-
Prepare a series of dilutions of the this compound compound.
-
Titrate the G-quadruplex/probe complex with increasing concentrations of the this compound compound.
-
Measure the fluorescence intensity after each addition of the compound, allowing the system to equilibrate.
-
The displacement of the fluorescent probe by the compound will result in a decrease in fluorescence.
-
Plot the change in fluorescence against the compound concentration and fit the data to a suitable binding model to determine the binding constant (e.g., Kd or EC50).
PCR Stop Assay
Objective: To assess the ability of this compound to stabilize the c-myc G-quadruplex and inhibit DNA polymerase activity.
Materials:
-
A DNA template containing the c-myc G-quadruplex forming sequence.
-
Forward and reverse primers flanking the G-quadruplex region.
-
Taq DNA polymerase or another suitable DNA polymerase.
-
dNTPs.
-
PCR buffer containing potassium ions.
-
This compound or its analog.
-
Agarose gel electrophoresis equipment.
Procedure:
-
Set up PCR reactions containing the DNA template, primers, dNTPs, and DNA polymerase in the PCR buffer.
-
Add increasing concentrations of this compound to a series of reactions. Include a control reaction with no compound.
-
Perform the PCR amplification using a standard thermal cycling protocol.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Stabilization of the G-quadruplex by this compound will cause the DNA polymerase to stall, resulting in a truncated PCR product (the "stop" product) and a decrease in the full-length product.
-
Quantify the band intensities to determine the concentration-dependent effect of the compound on polymerase arrest.
Visualizations
Caption: Mechanism of action of this compound in suppressing c-myc expression.
Caption: Experimental workflow for the FRET melting assay.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in replicating Syuiq-5 results across different labs
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Syuiq-5. Below you will find troubleshooting guides and frequently asked questions to address potential challenges in replicating experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a G-quadruplex ligand.[1][2] Its primary mechanism involves stabilizing G-quadruplex structures in the promoter region of the c-myc gene and at telomeres.[2][3] This stabilization leads to the delocalization of Telomeric Repeat Binding Factor 2 (TRF2) from telomeres, triggering a DNA damage response and subsequently inducing autophagy in cancer cells.[3][4]
Q2: In which cell lines have the effects of this compound been predominantly studied?
A2: The antitumor effects of this compound have been primarily investigated in human cancer cell lines, including nasopharyngeal carcinoma cells (CNE1, CNE2, HONE1) and cervical cancer cells (HeLa).[4][5]
Q3: What are the expected morphological changes in cells treated with this compound?
A3: Cells treated with this compound may exhibit a dose-dependent decrease in cell viability.[4] A key indicator of its activity is the induction of autophagy, which can be observed as a punctuated pattern of YFP-LC3 fluorescence in appropriately engineered cell lines.[3]
Q4: What is the role of ATM in the this compound signaling pathway?
A4: ATM (Ataxia Telangiectasia Mutated) is a crucial kinase in the DNA damage response pathway initiated by this compound. Following this compound treatment, ATM is activated (phosphorylated), which in turn phosphorylates downstream targets like H2AX (leading to γ-H2AX formation) and contributes to the induction of autophagy.[3][4] Inhibition of ATM can reduce the effects of this compound.[3][4]
Q5: How does this compound affect the Akt-FOXO3a pathway?
A5: In nasopharyngeal cancer cells, this compound has been shown to inhibit the phosphorylation of Akt.[5] This inhibition leads to the nuclear translocation of the transcription factor FOXO3a, which can promote the expression of autophagy-related genes like LC3 and BNIP3.[5]
Troubleshooting Guides
Issue 1: Low or no induction of autophagy observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Determine the optimal IC50 for your specific cell line and passage number. The reported IC50 values for CNE2 and HeLa cells are 0.9322 and 0.5508 μg/mL, respectively, after 72 hours of treatment.[4] |
| Incorrect Treatment Duration | Ensure cells are treated for a sufficient period. Autophagy induction, measured by LC3-II conversion, has been observed after 48 hours of treatment.[4] |
| Cell Line Resistance | Different cell lines may have varying sensitivity to this compound. Consider using a positive control cell line where this compound's effects are well-documented, such as CNE2 or HeLa. |
| Issues with LC3 Antibody | Verify the specificity and efficacy of your anti-LC3 antibody. Use a positive control for autophagy induction, such as starvation or treatment with rapamycin. |
Issue 2: Inconsistent γ-H2AX signal.
| Possible Cause | Troubleshooting Step |
| Timing of Analysis | The DNA damage response is a dynamic process. Analyze γ-H2AX formation at multiple time points. Significant γ-H2AX formation has been reported at 24 and 48 hours post-treatment.[4] |
| Antibody Quality | Use a validated anti-γ-H2AX antibody. Ensure proper fixation and permeabilization protocols are followed for immunofluorescence. |
| Low Level of Telomere Damage | Confirm that TRF2 is being delocalized from the telomeres, as this is the upstream event leading to the telomeric DNA damage response.[3] |
Issue 3: No significant decrease in cell viability.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure an appropriate cell seeding density is used for the MTT or other viability assays. Overly confluent cells may be less sensitive to treatment. |
| This compound Stability | Prepare fresh solutions of this compound for each experiment. Verify the storage conditions of the compound. |
| Assay Duration | Cell viability assays should be conducted over a sufficient time course to observe the effects of this compound. A 72-hour treatment period has been shown to be effective.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Immunoblotting
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3, anti-γ-H2AX, anti-TRF2, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Immunofluorescence
-
Grow cells on coverslips in a 24-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-γ-H2AX) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence or confocal microscope.
Data Presentation
Table 1: IC50 Values of this compound in Cancer Cell Lines after 72h Treatment
| Cell Line | IC50 (µg/mL) |
| CNE2 | 0.9322[4] |
| HeLa | 0.5508[4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [A G-quadruplex ligand this compound induces autophagy by inhibiting the Akt-FOXO3a pathway in nasopharyngeal cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ATM's Role in Syringaresinol (Syuiq-5)-Induced Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of Ataxia-Telangiectasia Mutated (ATM) kinase in autophagy induced by Syringaresinol (Syuiq-5), a G-quadruplex ligand with anti-cancer properties. We will delve into the experimental evidence supporting the ATM-dependent pathway, compare it with potential alternative mechanisms, and provide detailed experimental protocols for validation.
ATM: A Key Mediator in this compound-Induced Autophagy
This compound has been identified as a potent inducer of autophagy, a cellular self-degradation process crucial in cancer cell survival and death. A pivotal study has demonstrated that this compound triggers a DNA damage response at telomeres, leading to the activation of ATM, which in turn initiates the autophagic cascade.[1]
Experimental Evidence
The core evidence for ATM's involvement stems from experiments where its activity was inhibited. In cancer cell lines treated with this compound, the inhibition of ATM, either through the pharmacological inhibitor KU-55933 or by siRNA-mediated knockdown, led to a significant reduction in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a key marker of autophagosome formation.[1] This indicates that ATM activity is essential for the execution of this compound-induced autophagy.
| Treatment Group | Key Intervention | Observed Effect on Autophagy (LC3-II Levels) | Implication |
| This compound | G-quadruplex stabilization, telomere damage | Increased LC3-II levels | This compound induces autophagy |
| This compound + KU-55933 | ATM kinase inhibition | Reduced LC3-II levels compared to this compound alone | ATM kinase activity is required for this compound-induced autophagy |
| This compound + ATM siRNA | ATM protein knockdown | Reduced LC3-II levels compared to this compound alone | ATM protein is necessary for this compound-induced autophagy |
This table summarizes the expected outcomes based on the findings of Zhou et al., 2010. The actual quantitative data would be dependent on specific experimental conditions.
The this compound-ATM Signaling Pathway
The proposed mechanism suggests that this compound stabilizes G-quadruplex structures at telomeres, leading to telomere dysfunction and the recruitment of DNA damage response proteins, including ATM. Activated ATM then initiates a signaling cascade that culminates in the formation of autophagosomes.
Caption: this compound-induced ATM-dependent autophagy pathway.
Comparison with Alternative Autophagy Pathways
While the ATM-dependent pathway is a key mechanism for this compound, it is important to consider other potential routes for autophagy induction. Generally, autophagy can be triggered by various cellular stresses and is regulated by a complex network of signaling pathways.
-
mTOR-Dependent Pathway: The mammalian target of rapamycin (mTOR) is a central negative regulator of autophagy. While the study on this compound did not directly investigate the mTOR pathway, it is a common convergence point for many autophagy-inducing stimuli. Future studies could explore if this compound-activated ATM cross-talks with the mTOR pathway, for instance, through AMPK or TSC2.
-
Reactive Oxygen Species (ROS): Oxidative stress is a known inducer of autophagy, and ATM can be activated by ROS.[2] It is plausible that this compound, by inducing DNA damage, could also elevate intracellular ROS levels, which might contribute to ATM activation and autophagy induction in a parallel or synergistic manner.
-
ATM-Independent Autophagy: Some cellular stresses can induce autophagy independently of ATM. For example, certain stimuli can directly activate other key autophagy-regulating proteins like Beclin-1 or ULK1. To date, there is no direct evidence to suggest an ATM-independent pathway for this compound-induced autophagy, but this remains an area for further investigation.
Experimental Protocols
To validate the role of ATM in this compound-induced autophagy, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as HeLa or CNE2 are suitable models.[1]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a final concentration of 10-20 µM for 24-48 hours.
-
ATM Inhibition:
-
Pharmacological Inhibition: Pre-treat cells with the ATM inhibitor KU-55933 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
Genetic Inhibition: Transfect cells with ATM-specific siRNA or a non-targeting control siRNA 24-48 hours prior to this compound treatment.
-
Western Blotting for LC3-II
-
Protein Extraction: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate protein lysates (20-30 µg) on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. The ratio of LC3-II to the loading control should be calculated.
Fluorescence Microscopy for Autophagosome Visualization
-
Transfection: Transiently transfect cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mRFP-GFP-LC3).
-
Treatment: After 24 hours, treat the transfected cells with this compound and/or ATM inhibitors as described above.
-
Imaging: Fix the cells with 4% paraformaldehyde and mount on slides. Visualize the subcellular localization of the fluorescently tagged LC3 using a fluorescence or confocal microscope.
-
Quantification: Count the number of fluorescent puncta (representing autophagosomes) per cell in multiple fields of view. An increase in the number of puncta indicates autophagy induction.
Caption: Experimental workflow to validate ATM's role.
Conclusion and Future Directions
The available evidence strongly supports a critical role for ATM in mediating this compound-induced autophagy. The induction of telomeric DNA damage by this compound appears to be the initial trigger for ATM activation. For drug development professionals, targeting this pathway could offer novel therapeutic strategies for cancers susceptible to G-quadruplex ligands.
Future research should focus on:
-
Quantitative analysis: Precisely quantifying the dose- and time-dependent effects of this compound on ATM activation and autophagy induction.
-
Upstream and downstream signaling: Identifying the specific downstream effectors of ATM in the this compound-induced autophagy pathway.
-
Alternative pathways: Investigating the potential involvement of mTOR-dependent and ROS-mediated pathways in this compound's mechanism of action.
-
In vivo validation: Confirming the role of the ATM-autophagy axis in the anti-tumor effects of this compound in preclinical animal models.
By further elucidating the molecular mechanisms of this compound, we can better understand its therapeutic potential and develop more effective cancer treatments.
References
A Comparative Analysis of Syuiq-5 and Other Leading Telomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Syuiq-5 with other prominent telomerase inhibitors, Imetelstat and BIBR1532. The information presented is collated from publicly available experimental data to assist researchers and professionals in drug development in understanding the distinct mechanisms and potential applications of these compounds.
Introduction to Telomerase Inhibition
Telomerase, an enzyme responsible for maintaining telomere length, is a critical factor in cellular immortalization and is overexpressed in approximately 85-90% of cancer cells. Its selective activity in malignant tissues makes it a prime target for anticancer therapies. Telomerase inhibitors aim to induce senescence or apoptosis in cancer cells by preventing telomere elongation. This guide focuses on this compound, a G-quadruplex ligand, and compares its performance with two other well-characterized telomerase inhibitors: Imetelstat, an oligonucleotide-based inhibitor, and BIBR1532, a small molecule inhibitor.
Mechanism of Action: A Diverse Approach to Telomerase Inhibition
The three inhibitors employ fundamentally different strategies to disrupt telomerase function.
-
This compound: This compound acts as a G-quadruplex stabilizer. G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in telomeres and the promoter regions of oncogenes like c-myc. By stabilizing these structures, this compound is thought to interfere with telomere maintenance and gene expression.[1] Furthermore, this compound has been shown to induce telomere damage by causing the delocalization of Telomeric Repeat Binding Factor 2 (TRF2), a key protein in telomere protection. This leads to the activation of the ATM DNA damage response pathway and subsequent induction of autophagy, a cellular self-degradation process that can lead to cell death.[2]
-
Imetelstat (GRN163L): As an oligonucleotide-based inhibitor, Imetelstat is designed to be complementary to the RNA template of telomerase (hTR). It acts as a competitive inhibitor, directly binding to the active site of the enzyme and preventing it from adding telomeric repeats to the chromosome ends.[3][4][5] This leads to progressive telomere shortening with each cell division, ultimately resulting in cellular senescence or apoptosis.[5]
-
BIBR1532: This is a non-nucleosidic small molecule that functions as a mixed-type non-competitive inhibitor of telomerase. It binds to an allosteric site on the catalytic subunit of the enzyme, the human Telomerase Reverse Transcriptase (hTERT). This binding interferes with the enzyme's processivity, meaning its ability to repeatedly add telomeric sequences without dissociating from the DNA substrate.[6]
Diagram of Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. The telomerase inhibitor imetelstat alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Telomerase Antagonist Imetelstat Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Syuiq-5: A Comparative Analysis of a Novel G-Quadruplex Ligand in Oncology Research
A detailed comparison of the G-quadruplex ligand Syuiq-5 against other cancer therapeutic agents, RHPS4 and 5-Fluorouracil, reveals its potential in oncology. This guide synthesizes available preclinical data to offer researchers and drug development professionals a comprehensive overview of its efficacy, mechanism of action, and experimental protocols.
This compound has emerged as a promising anti-cancer agent, functioning as a G-quadruplex ligand that induces telomere damage and subsequent autophagy in cancer cells. This mechanism offers a targeted approach to cancer therapy, distinguishing it from traditional chemotherapeutic agents. This report provides a comparative analysis of this compound's efficacy against another G-quadruplex ligand, RHPS4, and the widely used antimetabolite, 5-Fluorouracil (5-FU), across various tumor models.
Comparative Efficacy Analysis
To provide a clear comparison of the cytotoxic potential of this compound and its alternatives, the following tables summarize their in vitro efficacy (IC50 values) in different cancer cell lines.
Table 1: In Vitro Efficacy (IC50) of this compound, RHPS4, and 5-Fluorouracil in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | CNE2 | Nasopharyngeal Carcinoma | 2.15 (0.9322 µg/mL) | [1] |
| HeLa | Cervical Cancer | 1.27 (0.5508 µg/mL) | [1] | |
| RHPS4 | PFSK-1 | CNS Primitive Neuroectodermal Tumor | 2.7 | |
| DAOY | Medulloblastoma | 2.2 | ||
| U87 | Glioblastoma | 1.1 | ||
| MCF-7 | Breast Cancer | 2.0 | ||
| PC3 | Prostate Cancer | 1.8 | ||
| U2OS | Osteosarcoma | 1.74 | ||
| 5-Fluorouracil | HeLa | Cervical Cancer | 50 ± 1.30 µg/mL (~384) | |
| HCT116 | Colon Carcinoma | 2.2 ± 0.03 µg/mL (~16.9) | ||
| HepG2 | Liver Carcinoma | 7 ± 0.2 µg/mL (~53.8) | ||
| MCF-7 | Breast Cancer | 24.5 ± 0.6 µg/mL (~188.3) |
Note: IC50 values for this compound were converted from µg/mL to µM assuming a molecular weight of approximately 433.5 g/mol . IC50 values for 5-Fluorouracil were converted from µg/mL to µM assuming a molecular weight of approximately 130.08 g/mol .
While direct in vivo efficacy data for this compound in specific tumor xenograft models was not available in the public domain at the time of this review, its antitumor activity in nude mouse studies has been reported.[2] For a comprehensive comparison, the in vivo efficacy of RHPS4 and 5-Fluorouracil is presented below.
Table 2: In Vivo Efficacy of RHPS4 and 5-Fluorouracil in Xenograft Models
| Compound | Tumor Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Citation |
| RHPS4 | CG5 (Breast) | 15 mg/kg, i.v., daily for 15 days | ~80% (Tumor Weight Inhibition) | |
| M14 (Melanoma) | 15 mg/kg, i.v., daily for 15 days | ~50% (Tumor Weight Inhibition) | ||
| PC3 (Prostate) | 15 mg/kg, i.v., daily for 15 days | ~50% (Tumor Weight Inhibition) | ||
| HT29 (Colon) | 15 mg/kg, i.v., daily for 15 days | ~50% (Tumor Weight Inhibition) | ||
| H460 (Lung) | 15 mg/kg, i.v., daily for 15 days | ~50% (Tumor Weight Inhibition) | ||
| 5-Fluorouracil | MKN-45 (Gastric) | Not specified | Moderate | |
| Hepatocellular Carcinoma | 20 mg/kg (in combination) | 45.89% (Tumor Weight Inhibition) |
Mechanism of Action: A Visualized Pathway
This compound exerts its anticancer effects by stabilizing G-quadruplex structures in telomeric DNA. This leads to the delocalization of the protective protein TRF2, triggering a DNA damage response. The cell then initiates autophagy, a self-degradative process, which ultimately leads to cell death. This signaling cascade is a key differentiator for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and the comparative agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., CNE2, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (this compound, RHPS4, or 5-FU) for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.
-
Cell Implantation: Human cancer cells (e.g., HeLa, CNE2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specific route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition (TGI) is calculated at the end of the study. The body weight of the mice is also monitored as an indicator of toxicity.
-
Histological Analysis: At the end of the experiment, tumors may be excised for histological or immunohistochemical analysis to study the drug's effect on tumor morphology and protein expression.
References
Comparative Efficacy of Syuiq-5 on Cancer vs. Normal Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-quadruplex ligand Syuiq-5, focusing on its differential effects on cancer and normal cell lines. The information presented is collated from preclinical studies to support further research and development in targeted cancer therapeutics.
Abstract
This compound, a cryptolepine derivative, has emerged as a promising anti-cancer agent due to its ability to stabilize G-quadruplex structures, which are over-represented in the telomeres and promoter regions of oncogenes. This guide synthesizes the available data on the cytotoxic effects of this compound on various cancer cell lines and provides a comparative perspective on its likely impact on normal, non-cancerous cells based on studies of structurally related compounds. The underlying mechanisms of action, including the induction of telomere damage and autophagy, are detailed, alongside comprehensive experimental protocols for key assays.
Data Presentation: Cytotoxicity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several human cancer cell lines. Notably, direct IC50 values for this compound on normal, non-cancerous cell lines are not available in the current body of published research. However, studies on the parent compound, cryptolepine, and its derivatives consistently demonstrate significantly lower cytotoxicity in normal cell lines compared to their cancerous counterparts, suggesting a favorable therapeutic window for this compound.[1][2] For comparative purposes, qualitative and semi-quantitative data from these related compounds are included.
| Cell Line | Cell Type | IC50 of this compound (μg/mL) | IC50 of Related Compounds (Qualitative/Semi-quantitative) | Reference |
| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | - | [3] |
| HeLa | Cervical Cancer | 0.5508 | - | [3] |
| CNE1 | Nasopharyngeal Carcinoma | Data not available | - | - |
| HONE1 | Nasopharyngeal Carcinoma | Data not available | - | - |
| Normal Human Epidermal Keratinocytes (NHEK) | Normal Skin Cells | Data not available | Cryptolepine is "significantly less toxic" compared to NMSC cells. | [1] |
| BALB/3T3 | Normal Fibroblasts | Data not available | Neocryptolepine derivatives show "lower cytotoxicity" than in A549 cells. | [2] |
| Nonmalignant Fibroblasts | Normal Fibroblasts | Data not available | Indolo[3,2-c]quinolines are "7- to 12-fold more selective" for cancer cells. | [4] |
Mechanism of Action in Cancer Cells
This compound exerts its anti-proliferative effects on cancer cells primarily through the stabilization of G-quadruplex DNA structures. This leads to a cascade of cellular events culminating in autophagic cell death.[5][6]
1. G-Quadruplex Stabilization: this compound binds to and stabilizes G-quadruplexes in the promoter region of oncogenes like c-myc and at the telomeres.[5][6]
2. Inhibition of c-myc Promoter Activity: By stabilizing the G-quadruplex in the c-myc promoter, this compound represses the transcription of this key oncogene, leading to reduced cell proliferation.[5]
3. Telomere Damage and TRF2 Delocalization: this compound induces the delocalization of Telomeric Repeat Binding Factor 2 (TRF2) from the telomeres.[5][6] This uncaps the telomeres, exposing them as sites of DNA damage.
4. ATM-Dependent DNA Damage Response: The exposed telomeres trigger a DNA damage response mediated by the Ataxia Telangiectasia Mutated (ATM) kinase.[5] This leads to the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.
5. Induction of Autophagy: The ATM-dependent signaling cascade also initiates autophagy, a cellular self-degradation process.[5] This is characterized by the conversion of LC3-I to LC3-II. Inhibition of autophagy has been shown to attenuate the cytotoxic effects of this compound.[5][6]
6. Akt-FOXO3a Pathway Inhibition: In nasopharyngeal cancer cells, this compound has also been shown to induce autophagy by inhibiting the phosphorylation of Akt, leading to the nuclear translocation of FOXO3a and the upregulation of autophagy-related genes like BNIP3.
Signaling Pathway of this compound in Cancer Cells
Caption: this compound mechanism in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the analysis of this compound's effects.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cell proliferation.
Protocol:
-
Seed cells (e.g., CNE2 at 4 x 10³ cells/well, HeLa at 6 x 10³ cells/well) in 96-well plates and pre-incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 655 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.
Western Blot Analysis
Objective: To detect changes in protein expression levels (e.g., TRF2, γ-H2AX, LC3-I/II, p-ATM) following this compound treatment.
Protocol:
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TRF2, anti-γ-H2AX, anti-LC3, anti-p-ATM) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunofluorescence Assay
Objective: To visualize the formation of γ-H2AX foci and the localization of proteins like TRF2.
Protocol:
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 2 µg/mL for 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-γ-H2AX) in 1% BSA in PBST in a humidified chamber for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
Experimental Workflow
Caption: General experimental workflow.
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of cancer cell proliferation, acting through a multi-faceted mechanism involving G-quadruplex stabilization, oncogene repression, induction of DNA damage, and autophagic cell death. While direct comparative data on normal cell lines is lacking for this compound itself, studies on closely related cryptolepine derivatives indicate a significant degree of selectivity for cancer cells. This positions this compound as a promising candidate for further preclinical and clinical investigation. Future studies should aim to directly assess the cytotoxicity of this compound in a panel of normal human cell lines to definitively establish its therapeutic index and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Indolo[3,2-c]quinoline G-quadruplex stabilizers: a structural analysis of binding to the human telomeric G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and cell cycle effects of the plant alkaloids cryptolepine and neocryptolepine: relation to drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balancing Affinity, Selectivity, and Cytotoxicity of Hydrazone-Based G-Quadruplex Ligands for Activation of Interferon β Genes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Syuiq-5: A Comparative Analysis of Specificity for c-myc Promoter vs. Telomeric G-Quadruplexes
For Immediate Release
In the landscape of targeted cancer therapy, G-quadruplexes (G4s) have emerged as a compelling class of non-canonical DNA structures. Found in guanine-rich regions of the genome, such as oncogene promoters and telomeres, these structures play crucial roles in regulating gene expression and maintaining genomic stability. Small molecules that can selectively recognize and stabilize G4 structures are of significant interest as potential therapeutic agents. This guide provides a comparative analysis of Syuiq-5, a quindoline derivative, and its binding specificity for the G-quadruplex located in the promoter region of the c-myc oncogene versus the G-quadruplexes found in human telomeres.
The c-myc oncogene is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers. Stabilization of the G-quadruplex in its promoter region can lead to the downregulation of c-myc expression, thereby inhibiting cancer cell growth. Telomeric G-quadruplexes, on the other hand, are involved in protecting chromosome ends and regulating the activity of telomerase, an enzyme essential for cancer cell immortality. The ability of a G4 ligand to differentiate between these two targets is paramount for developing therapies with high efficacy and minimal off-target effects.
Research has demonstrated that this compound exhibits a preferential interaction with the G-quadruplex of the c-myc promoter, with a notably lower affinity for telomeric G-quadruplexes.[1][2] This selectivity suggests that the antitumor activity of this compound is primarily mediated through its interaction with the c-myc quadruplex.[1][2]
Data Presentation: Quantitative Comparison of G-Quadruplex Ligands
The following table summarizes the available quantitative data for this compound and two other well-characterized G-quadruplex ligands, TMPyP4 and BRACO-19, to provide a comparative perspective on their binding affinities and selectivities.
| Ligand | Target G-Quadruplex | Assay | Quantitative Metric | Result | Reference |
| This compound | c-myc Promoter | PCR Stop Assay | IC50 | ~1.25 µM | Inferred from graphical data in J Med Chem. 2011, 54, 5671-9 |
| This compound | Telomeric | PCR Stop Assay | IC50 | > 10 µM | Inferred from graphical data in J Med Chem. 2011, 54, 5671-9 |
| TMPyP4 | c-myc Promoter | Various | - | Binds and stabilizes | [3][4] |
| TMPyP4 | Telomeric | Various | - | Binds and stabilizes | [3][4] |
| BRACO-19 | c-myc Promoter | Various | - | Binds and stabilizes | [5] |
| BRACO-19 | Telomeric | Various | - | Binds and stabilizes | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the specificity of this compound are provided below.
Polymerase Chain Reaction (PCR) Stop Assay
This assay is used to evaluate the ability of a ligand to stabilize G-quadruplex structures and inhibit the progression of DNA polymerase.
-
Principle: A thermostable DNA polymerase is used to extend a primer annealed to a DNA template containing a G-quadruplex-forming sequence. In the presence of a G4-stabilizing ligand, the polymerase stalls at the G-quadruplex, leading to a truncated product. The intensity of the full-length product band is inversely proportional to the stabilizing ability of the ligand.
-
Oligonucleotides:
-
c-myc template (Pu22myc): 5'-TGAGGGTGGGTAGGGTGGGTAA-3'
-
Telomeric template: An oligonucleotide containing multiple repeats of the human telomeric sequence (TTAGGG).
-
Control template (mutated): A sequence similar to the c-myc or telomeric template but with mutations in the guanine tracts to prevent G-quadruplex formation.
-
Primer: A primer complementary to the 3' end of the template.
-
-
Reaction Mixture (Typical):
-
DNA template (e.g., 0.1 µM)
-
Primer (e.g., 0.1 µM)
-
dNTPs (e.g., 0.2 mM each)
-
Taq DNA polymerase buffer
-
Taq DNA polymerase (e.g., 1 unit)
-
This compound at various concentrations (e.g., 0 to 10 µM)
-
-
Procedure:
-
The DNA template and primer are annealed in the reaction buffer containing 100 mM KCl or NaCl to facilitate G-quadruplex formation.
-
This compound is added to the mixture and incubated to allow for binding.
-
The PCR reaction is initiated by the addition of Taq DNA polymerase and dNTPs.
-
The reaction is subjected to a single cycle of denaturation, annealing, and extension.
-
The products are resolved on a denaturing polyacrylamide gel and visualized.
-
-
Data Analysis: The intensity of the full-length product band is quantified, and the IC50 value (the concentration of ligand required to inhibit 50% of the polymerase extension) is calculated.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the change in the melting temperature (Tm) of a G-quadruplex upon ligand binding, indicating the extent of stabilization.
-
Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher acceptor (e.g., TAMRA) at its ends. In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in FRET and low fluorescence emission from the donor. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and acceptor, leading to an increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. A stabilizing ligand will increase the Tm.
-
Oligonucleotides:
-
F-cmyc-T: 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA-3'
-
F-tel-T: 5'-FAM-(TTAGGG)n-TAMRA-3'
-
-
Procedure:
-
The labeled oligonucleotide (e.g., 0.2 µM) is annealed in a buffer containing a G-quadruplex-promoting cation (e.g., 100 mM KCl).
-
The ligand of interest is added at a specific concentration (e.g., 1 µM).
-
The fluorescence intensity is monitored as the temperature is gradually increased (e.g., from 25°C to 95°C at 1°C/min).
-
The Tm is determined from the midpoint of the resulting melting curve.
-
-
Data Analysis: The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand (ΔTm = Tm(ligand) - Tm(no ligand)). A larger ΔTm indicates greater stabilization.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound preferentially binds and stabilizes the c-myc promoter G-quadruplex.
Caption: Workflow for determining G-quadruplex stabilization by FRET melting assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline derivative QPB-15e stabilizes the c-myc promoter G-quadruplex and inhibits tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Syuiq-5's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the investigational G-quadruplex ligand, Syuiq-5, with the FDA-approved MEK inhibitor, Trametinib. The focus is on their distinct mechanisms of action, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.
Introduction to this compound and Trametinib
This compound is an investigational compound identified as a G-quadruplex ligand.[1][2] Its anticancer properties are attributed to a novel mechanism involving the stabilization of G-quadruplex structures in DNA, leading to telomere damage and the induction of autophagy, a cellular self-degradation process that can lead to cell death.[1][3][4] It has also been shown to inhibit the c-myc promoter and telomerase activity.[5][6]
Trametinib is an established, FDA-approved targeted therapy for the treatment of cancers with specific mutations, notably BRAF V600E-mutant melanoma.[7][8][9] It functions as a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinases), key components of the MAPK (mitogen-activated protein kinase) signaling pathway.[7][8][10] This pathway is crucial for cell proliferation and survival, and its hyperactivation is a common feature in many cancers.[7]
Comparative Analysis of Mechanisms of Action
The fundamental difference between this compound and Trametinib lies in their cellular targets and the downstream consequences of their engagement. This compound targets DNA secondary structures to induce a DNA damage response, while Trametinib targets a specific kinase in a well-defined signaling cascade to inhibit proliferation signals.
This compound: Induction of Autophagic Cell Death via Telomere Disruption
The mechanism of this compound is initiated by its binding to and stabilization of G-quadruplexes, which are four-stranded DNA structures.[1][2] This action has two major consequences:
-
Inhibition of c-myc Promoter: this compound shows a preference for binding to the G-quadruplex in the promoter region of the c-myc oncogene, which can suppress its transcription.[5]
-
Telomere Damage: this compound's primary anticancer effect appears to stem from its impact on telomeres. It causes the delocalization of Telomeric Repeat Binding Factor 2 (TRF2) from the telomeres.[1][3] This "uncapping" of the telomeres exposes the DNA ends, which is recognized by the cell as a DNA damage signal. This triggers the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, leading to the phosphorylation of H2AX (forming γ-H2AX) and subsequent induction of autophagy.[1][3][4] Another study suggests this compound may also induce autophagy by inhibiting the Akt-FOXO3a pathway.[11]
Trametinib: Inhibition of the MAPK Signaling Pathway
Trametinib operates within the canonical RAS-RAF-MEK-ERK signaling cascade. In many melanomas, a mutation in the BRAF protein (like V600E) leads to its constitutive activation, causing a constant signal for the cell to grow and divide.
-
MEK Inhibition: Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[8] It binds to a site adjacent to the ATP-binding pocket, preventing MEK from being phosphorylated and activated by BRAF.
-
Blockade of Downstream Signaling: By inhibiting MEK, Trametinib prevents the phosphorylation and activation of its only known substrates, ERK1 and ERK2 (extracellular signal-regulated kinases).
-
Inhibition of Proliferation: Since ERK is responsible for phosphorylating numerous downstream targets that promote cell proliferation, survival, and differentiation, its inhibition by the Trametinib-MEK blockade leads to cell cycle arrest and apoptosis.[8]
References
- 1. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of myc promoter and telomerase activity and induction of delayed apoptosis by this compound, a novel G-quadruplex interactive agent in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trametinib - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. [A G-quadruplex ligand this compound induces autophagy by inhibiting the Akt-FOXO3a pathway in nasopharyngeal cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating key findings from the original Syuiq-5 publications
This guide provides a detailed comparison of the key findings from original publications on SYUIQ-5, a G-quadruplex ligand with demonstrated anti-tumor properties. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context for the compound's mechanism of action.
This compound is a novel telomerase inhibitor and G-quadruplex ligand that has been shown to induce senescence, inhibit c-myc gene promoter activity, and trigger autophagy in cancer cells.[1][2] Its primary mechanisms of action involve stabilizing G-quadruplex structures, leading to telomere damage and delocalization of the TRF2 protein.[1][2] This guide synthesizes data from key studies to provide a comprehensive overview of its cellular effects.
Quantitative Analysis of Cellular Response
The anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the compound's potency.
| Cell Line | IC₅₀ (μg/mL) | Duration of Treatment | Publication |
| CNE2 | 0.9322 | 72 hours | [3] |
| HeLa | 0.5508 | 72 hours | [3] |
These values indicate that this compound effectively decreases cell viability in a dose-dependent manner in both human nasopharyngeal carcinoma (CNE2) and cervical cancer (HeLa) cells.[3]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of specific signaling pathways. The primary pathway involves the induction of a DNA damage response at telomeres, which is dependent on the ATM protein kinase. A secondary pathway involves the inhibition of the Akt-FOXO3a signaling axis, leading to the upregulation of autophagy-related genes.
This compound treatment leads to the delocalization of the TRF2 protein from telomeres. This event destabilizes the telomere structure, triggering a potent DNA damage response characterized by the phosphorylation of H2AX (γ-H2AX).[2][3] The activation of the ATM kinase is a critical step in this process, which in turn leads to the induction of autophagy, evidenced by an increase in LC3-II levels.[2][3]
In nasopharyngeal cancer cells, this compound has been shown to inhibit the phosphorylation of Akt, a key protein in cell survival pathways.[4] This inhibition allows for the nuclear translocation of the transcription factor FOXO3a. In the nucleus, FOXO3a upregulates the expression of autophagy-related genes like BNIP3, further contributing to the autophagic response.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [A G-quadruplex ligand this compound induces autophagy by inhibiting the Akt-FOXO3a pathway in nasopharyngeal cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Link Between Syuiq-5, TRF2, and Telomere Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Syuiq-5's performance in validating the link between TRF2 and telomere damage, with a look at other alternatives supported by experimental data.
Core Findings: this compound's Mechanism of Action
This compound, a G-quadruplex ligand, has been shown to induce potent telomere damage in cancer cells by directly targeting the shelterin protein TRF2.[1][2] The primary mechanism involves the delocalization of TRF2 from the telomeres. This displacement leads to the uncapping of telomeres, exposing them to the DNA damage response (DDR) machinery. The cell recognizes these uncapped telomeres as double-strand breaks, triggering a cascade of events that ultimately leads to cell death.[1][2]
The signaling pathway initiated by this compound involves the activation of the ATM (Ataxia Telangiectasia Mutated) kinase, a key player in the DDR pathway. Activated ATM then phosphorylates downstream targets, including H2AX (to form γ-H2AX), which serves as a marker for DNA double-strand breaks.[1][2] This ATM-dependent pathway is crucial for the induction of autophagy, a cellular self-degradation process, which is a major contributor to the cytotoxic effects of this compound in cancer cells.[1][2]
Performance Comparison: this compound vs. Alternative TRF2-Targeting Agents
Several small molecules have been identified that, like this compound, interfere with TRF2 function and induce telomere damage. These include other G-quadruplex ligands such as RHPS4 and Telomestatin. While a direct head-to-head comparison of these compounds in the same experimental setting is limited in the current literature, we can compare their reported potencies in different cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action | Reference |
| This compound | CNE2 | 0.93 | G-quadruplex stabilization, TRF2 delocalization | [1] |
| HeLa | 0.55 | G-quadruplex stabilization, TRF2 delocalization | [1] | |
| RHPS4 | U2OS | 1.4 | G-quadruplex stabilization | [3] |
| SAOS-2 | 1.6 | G-quadruplex stabilization | [3] | |
| Telomestatin | - | 0.005 | G-quadruplex stabilization, Telomerase inhibition | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data presented here is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
To aid in the replication and validation of these findings, detailed protocols for key experiments are provided below.
Telomere Dysfunction-Induced Foci (TIF) Assay
This assay is used to visualize and quantify telomere-associated DNA damage.
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the desired concentration of this compound or other compounds for the specified duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against a DNA damage marker (e.g., anti-γ-H2AX) and a telomeric protein (e.g., anti-TRF1 or anti-TRF2).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of co-localized foci (TIFs) per nucleus.
Chromatin Immunoprecipitation (ChIP) Assay for TRF2
This assay is used to determine the association of TRF2 with telomeric DNA.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for TRF2.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for telomeric repeat sequences to quantify the amount of telomeric DNA associated with TRF2.
Visualizing the Molecular Interactions and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Signaling pathway of this compound-induced telomere damage and autophagy.
Caption: Experimental workflow for the Telomere Dysfunction-Induced Foci (TIF) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
Safety Operating Guide
Personal protective equipment for handling Syuiq-5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Syuiq-5 (CAS 188630-47-9), a potent cytotoxic G-quadruplex ligand. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
This compound is recognized as a potent cytotoxic agent and is classified as very toxic to aquatic life. Due to its hazardous nature, all handling and disposal must be conducted with strict adherence to the safety protocols outlined below.
Quantitative Safety Data
The following table summarizes the key quantitative and qualitative safety information for this compound.
| Parameter | Value / Specification | Source |
| Chemical Name | N′-(10H-Indolo[3,2-b]quinolin-11-yl)-N,N-dimethyl-propane-1,3-diamine | |
| CAS Number | 188630-47-9 | |
| Physical Form | Yellow powder | |
| Molecular Weight | 318.42 g/mol | |
| Solubility | ≥20 mg/mL in DMSO | |
| Storage Temperature | 2-8°C | [1] |
| GHS Hazard Class | Aquatic Acute 1 | [1][2] |
| Hazard Statement | H400: Very toxic to aquatic life | [1][2] |
| Signal Word | Warning | [1][2] |
| Known Hazards | Potent cytotoxic agent | [2][3] |
Personal Protective Equipment (PPE)
Given that this compound is a potent cytotoxic agent, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following PPE must be worn at all times when handling this compound in its powdered form or in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic compound. Double-gloving provides an extra layer of protection against tears and contamination. |
| Body Protection | Disposable, solid-front lab coat with long sleeves and tight cuffs. | Protects skin and personal clothing from contamination. The solid front offers better protection against spills. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne powder. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the fine powder, which can be hazardous. |
Experimental Protocols
The following protocols provide a step-by-step guide for the safe handling, use, and disposal of this compound in a laboratory setting.
Receiving and Storage Protocol
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage within a well-ventilated area.
-
Verification : Confirm that the product name and CAS number on the label match the order.
-
Storage : Store the container in a designated, locked, and clearly labeled area for cytotoxic agents at 2-8°C.[1] The storage location should be separate from incompatible chemicals.
Preparation of Stock Solution (Example: 10 mM in DMSO)
Work Area : All procedures involving the handling of this compound powder must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Pre-calculation : Calculate the required mass of this compound and volume of DMSO. For a 10 mM solution, this would be 3.184 mg of this compound per 1 mL of DMSO.
-
Weighing : Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the calculated mass of this compound powder to the tube.
-
Solubilization : In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing : Vortex the solution until the this compound is completely dissolved.
-
Labeling and Storage : Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store the stock solution at -20°C or -80°C for long-term stability.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Segregation : Do not mix this compound waste with other chemical waste streams.
-
Solid Waste : All solid waste, including gloves, lab coats, pipette tips, and empty vials, must be placed in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids.
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of bleach followed by a rinse with 70% ethanol).
-
Waste Pickup : Arrange for the disposal of the cytotoxic waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
